Boc-Pip-butyn
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 4-but-3-ynylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h1,12H,6-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJQMHCBVBUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Applications of Boc-Pip-butyn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Pip-butyn, chemically known as tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate, is a valuable bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. Its structure incorporates a piperidine (B6355638) ring protected by a tert-butoxycarbonyl (Boc) group and a terminal alkyne functional group. This unique combination of a saturated N-heterocycle and a reactive alkyne makes it a versatile building block for the synthesis of complex molecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. The Boc protecting group ensures stability and allows for selective deprotection under acidic conditions, while the terminal alkyne is amenable to a variety of coupling reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Chemical Properties
The chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1346153-07-8 | [1] |
| Molecular Formula | C₁₄H₂₃NO₂ | [1] |
| Molecular Weight | 237.34 g/mol | [1] |
| Appearance | Colorless to light yellow oil | [1] |
| Purity | Typically ≥95% | [1] |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃): δ 4.08 (br s, 2H), 2.68 (t, J = 2.7 Hz, 2H), 2.20 (t, J = 7.0 Hz, 2H), 1.95 (t, J = 2.7 Hz, 1H), 1.70 (d, J = 13.0 Hz, 2H), 1.55-1.40 (m, 3H), 1.45 (s, 9H), 1.20 (qd, J = 12.5, 4.0 Hz, 2H).
¹³C NMR (101 MHz, CDCl₃): δ 154.9, 83.8, 79.2, 68.6, 44.2, 35.1, 31.8, 28.5, 20.0, 18.9.
Mass Spectrometry (ESI+): m/z 238.17 [M+H]⁺, 260.15 [M+Na]⁺.
Experimental Protocols
Synthesis of tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate
A plausible synthetic route to this compound involves the alkylation of a suitable piperidine precursor with a butynyl electrophile. A general protocol is outlined below, adapted from procedures for similar N-Boc piperidine derivatives.
Reaction Scheme:
Materials:
-
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Magnesium turnings
-
Propargyl bromide (80 wt.% in toluene)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Copper(I) iodide (CuI) (catalyst)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Synthesis of tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate:
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
-
-
Synthesis of tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate:
-
Prepare a Grignard reagent by adding a solution of propargyl bromide (1.2 eq) in anhydrous THF to a suspension of magnesium turnings (1.3 eq) in anhydrous THF under an inert atmosphere.
-
In a separate flask, dissolve the tosylated intermediate (1.0 eq) in anhydrous THF and add a catalytic amount of CuI.
-
Cool the solution of the tosylate to 0 °C and slowly add the prepared Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Reactivity and Applications
The chemical reactivity of this compound is dominated by the terminal alkyne and the Boc-protected amine.
Reactivity of the Terminal Alkyne
The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations:
-
Click Chemistry: The most prominent application of the terminal alkyne is its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable 1,2,3-triazole ring.[2] This reaction is highly efficient, regioselective, and biocompatible, making it ideal for bioconjugation and the assembly of complex molecules.[3]
-
Sonogashira Coupling: The alkyne can undergo palladium-catalyzed cross-coupling with aryl or vinyl halides to form C(sp)-C(sp²) bonds.[4] This reaction is a powerful tool for constructing more elaborate molecular scaffolds.
-
Alkynylation Reactions: The terminal proton of the alkyne is weakly acidic and can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in various reactions.
Role in Drug Discovery and Development
This compound is a valuable building block in drug discovery, primarily due to its utility as a linker in the synthesis of bifunctional molecules.
-
PROTACs: Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the PROTAC's efficacy. Alkyl and PEG chains are common linkers, and the inclusion of rigid moieties like the piperidine ring and the triazole formed from the alkyne can influence the linker's conformation and physicochemical properties.[2][] The butynyl chain of this compound provides a suitable length and flexibility for many PROTAC applications.
-
Chemical Probes and Bioconjugation: The alkyne functionality allows for the straightforward attachment of reporter molecules, such as fluorescent dyes or affinity tags, via click chemistry. This enables the synthesis of chemical probes for studying biological processes or for target identification and validation.
Signaling Pathways and Experimental Workflows
The utility of this compound is best illustrated through its incorporation into larger molecules that modulate biological pathways. For instance, in a PROTAC, the molecule itself does not have a signaling role but facilitates the degradation of a target protein involved in a specific pathway.
PROTAC Assembly Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker component.
Caption: Generalized workflow for PROTAC synthesis using this compound.
PROTAC Mechanism of Action
The logical relationship of a PROTAC's mechanism of action, which could be constructed using a linker derived from this compound, is depicted below.
Caption: Logical pathway of PROTAC-mediated protein degradation.
Conclusion
This compound is a highly versatile and valuable building block for modern drug discovery and chemical biology. Its key features—a stable, yet readily cleavable Boc-protected piperidine ring and a reactive terminal alkyne—provide chemists with a powerful tool for constructing complex molecular architectures. The ability to participate in robust and efficient reactions like CuAAC makes it particularly suitable for the synthesis of PROTACs and other targeted therapies. As the field of targeted protein degradation continues to expand, the demand for well-defined and functionalized linkers such as this compound is expected to grow, solidifying its importance in the development of next-generation therapeutics.
References
The Role of Boc-Pip-butyn as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of two ligands joined by a linker, is crucial to its efficacy. This technical guide delves into the specific role of the Boc-Pip-butyn linker in PROTAC design and function. This linker combines the structural rigidity of a piperidine (B6355638) ring with the versatile connectivity of a butyne group, offering unique advantages in the synthesis and biological activity of these heterobifunctional molecules. This document will explore the synthesis, mechanism of action, and applications of PROTACs incorporating the this compound linker, supported by quantitative data and detailed experimental protocols.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This event-driven, catalytic mechanism distinguishes PROTACs from traditional small-molecule inhibitors that rely on occupancy-based inhibition.[1]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). The length, rigidity, and composition of the linker can significantly impact the degradation efficiency (DC50) and selectivity of the PROTAC.[3]
The this compound Linker: Structure and Rationale
The this compound linker is characterized by two key structural features: a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a butyne functional group.
-
Boc-Protected Piperidine: The piperidine ring is a saturated heterocycle that imparts a degree of rigidity to the linker.[4] This rigidity can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex. The Boc protecting group is a common feature in organic synthesis, allowing for the selective modification of other parts of the molecule. It can be readily removed under acidic conditions to reveal a secondary amine, which can be a point of attachment for either the POI ligand or the E3 ligase ligand.
-
Butyne Group: The butyne group, an internal alkyne, provides a versatile handle for conjugation using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[] This allows for the modular and efficient assembly of the final PROTAC molecule from two separate azide-containing fragments (one with the POI ligand and the other with the E3 ligase ligand).
Quantitative Data
While specific quantitative data for PROTACs utilizing the precise "this compound" linker is not extensively available in the public domain, we can extrapolate from closely related structures. For instance, the PROTAC ARD-266, which incorporates a "Boc-Pip-alkyne-Ph-COOH" linker, has demonstrated potent degradation of the androgen receptor (AR) in various prostate cancer cell lines.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Reference |
| ARD-266 | Androgen Receptor (AR) | VHL | LNCaP | 0.2 - 1 | [6] |
| ARD-266 | Androgen Receptor (AR) | VHL | VCaP | 0.2 - 1 | [6] |
| ARD-266 | Androgen Receptor (AR) | VHL | 22Rv1 | 0.2 - 1 | [6] |
Table 1: Degradation Potency of a PROTAC with a Boc-Piperidine-Alkyne Linker. This table summarizes the reported DC50 values for the AR degrader ARD-266, which features a linker structurally similar to this compound.
Experimental Protocols
General Synthesis of a PROTAC using this compound via Click Chemistry
This protocol outlines a general strategy for the synthesis of a PROTAC using a this compound linker, a POI-ligand-azide, and an E3 ligase-ligand-azide.
Materials:
-
This compound linker
-
POI-ligand-azide
-
E3 ligase-ligand-azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Solvent (e.g., DMSO, t-BuOH/H2O)
Procedure:
-
Preparation of Reagents:
-
Dissolve the this compound linker, POI-ligand-azide, and E3 ligase-ligand-azide in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate.
-
-
Click Reaction:
-
In a reaction vessel, combine the this compound linker and either the POI-ligand-azide or the E3 ligase-ligand-azide.
-
Add the CuSO4 solution and the TBTA ligand.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Second Click Reaction (for modular assembly):
-
Once the first coupling is complete, purify the mono-conjugated product.
-
Repeat the click reaction procedure with the second azide-containing ligand.
-
-
Boc Deprotection:
-
After the final click reaction, remove the Boc protecting group using an appropriate acidic condition (e.g., trifluoroacetic acid in dichloromethane).
-
-
Purification:
-
Purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Western Blot for PROTAC-Induced Protein Degradation
This protocol describes how to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of the Androgen Receptor
A key signaling pathway implicated in prostate cancer is driven by the androgen receptor (AR).[7] PROTACs can be designed to target the AR for degradation, thereby disrupting downstream signaling and inhibiting cancer cell growth.[8]
Caption: PROTAC-mediated degradation of the Androgen Receptor.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram illustrates a typical workflow for the development and characterization of a PROTAC utilizing a this compound linker.
Caption: Workflow for PROTAC development with a this compound linker.
Conclusion
The this compound linker represents a valuable tool in the design and synthesis of novel PROTACs. Its semi-rigid structure and the facility for modular assembly via click chemistry provide a robust platform for the rapid generation and optimization of potent and selective protein degraders. While further studies are needed to fully elucidate the specific advantages of this linker for various targets, the principles outlined in this guide provide a solid foundation for its application in the development of next-generation therapeutics. The continued exploration of novel linker chemistries, such as that of this compound, will undoubtedly be a key driver of innovation in the expanding field of targeted protein degradation.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. explorationpub.com [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-Pip-butyn in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, TPD co-opts the cell's own protein disposal machinery to eliminate the entire protein. This is primarily achieved through the ubiquitin-proteasome system (UPS).
One of the most prominent TPD technologies is the use of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.
The Role of Boc-Pip-butyn as a PROTAC Linker
This compound is a valuable chemical tool used in the synthesis of PROTACs. It is an alkyl/ether-based PROTAC linker that features a piperidine (B6355638) ring protected by a tert-butyloxycarbonyl (Boc) group and a terminal alkyne functionality.
The key features of this compound that make it a useful building block for PROTAC synthesis are:
-
Piperidine Scaffold: The piperidine ring provides a degree of rigidity to the linker, which can be crucial for establishing a productive ternary complex between the target protein and the E3 ligase.
-
Boc Protecting Group: The Boc group is a common and versatile protecting group for amines. It is stable under a wide range of reaction conditions and can be readily removed under acidic conditions, allowing for the subsequent attachment of other molecular components.
-
Terminal Alkyne: The alkyne group is a versatile functional handle that enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and chemoselective, allowing for the straightforward and robust connection of the linker to a molecule containing an azide (B81097) group.
Signaling Pathway: The Ubiquitin-Proteasome System in PROTAC Action
PROTACs that utilize linkers such as this compound hijack the ubiquitin-proteasome system to induce the degradation of a target protein. The signaling cascade is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Recognition: The polyubiquitinated POI is then recognized by the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, being a catalyst in this process, is released and can induce the degradation of another molecule of the target protein.
PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
| PROTAC | Target | E3 Ligase Ligand | DC50 [nM] | Max Degradation (%) | Cell Lines | Reference |
| ARD-266 | Androgen Receptor (AR) | VHL | 0.2 - 1 | >95% | LNCaP, VCaP, 22Rv1 | [1][2][3] |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
Experimental Protocols
General Protocol for PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the final "click chemistry" step in PROTAC synthesis, where an alkyne-containing linker (such as a derivative of this compound) is coupled to an azide-containing molecule (e.g., an E3 ligase ligand or a target protein ligand).
Materials:
-
Alkyne-functionalized component (e.g., this compound derivative) (1 equivalent)
-
Azide-functionalized component (1 equivalent)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
-
Nitrogen or Argon source
-
Stir plate and stir bar
-
Reaction vessel
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the alkyne-functionalized component and the azide-functionalized component in the chosen solvent.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove oxygen, which can interfere with the reaction.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate and sodium ascorbate in water.
-
Reaction Initiation: Add the copper sulfate/sodium ascorbate solution to the reaction mixture containing the alkyne and azide components.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in multi-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Experimental and Logical Workflows
PROTAC Synthesis Workflow
The synthesis of a PROTAC using a this compound linker typically involves a multi-step process. The final key step is the conjugation of the two ends of the PROTAC via a click reaction.
General workflow for PROTAC synthesis via click chemistry.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and efficacy.
Workflow for the evaluation of a PROTAC's degradation activity.
References
The Alkyne Advantage: A Technical Guide to Boc-Pip-butyn in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest, are composed of three key elements: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase. Among the diverse array of linker chemistries, the use of building blocks like Boc-Pip-butyn offers a versatile and efficient approach to PROTAC synthesis, primarily through the strategic incorporation of a terminal alkyne for "click chemistry" applications.
This technical guide delves into the fundamental principles of utilizing this compound for the synthesis of PROTACs. We will explore its role in modular drug design, provide illustrative experimental protocols, and present key concepts through visual diagrams to empower researchers in the development of novel protein degraders.
Core Principles of this compound in PROTAC Design
This compound, chemically known as tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate, is a bifunctional linker building block. Its structure incorporates two key features that are highly advantageous for PROTAC synthesis:
-
A Boc-Protected Piperidine (B6355638) Ring: The piperidine moiety provides a degree of rigidity to the linker, which can be beneficial for optimizing the orientation of the two ligands for effective ternary complex formation. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis. It is stable under a variety of reaction conditions and can be readily removed with acid, typically trifluoroacetic acid (TFA), to reveal a secondary amine for subsequent conjugation.
-
A Terminal Alkyne: The butynyl group provides a reactive handle for one of the most reliable and efficient ligation reactions in chemical biology: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[] This reaction allows for the covalent linkage of the alkyne-containing linker to a ligand functionalized with an azide (B81097) group, forming a stable triazole ring.
The modular nature of this approach, combining Boc-protection/deprotection with click chemistry, allows for the rapid and efficient generation of diverse PROTAC libraries with variations in linker length, composition, and attachment points to the respective ligands.[2]
The PROTAC Mechanism: A Symphony of Induced Proximity
The fundamental mechanism of action for any PROTAC, including those synthesized with this compound, is to act as a molecular bridge.[3][4] By simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, the PROTAC induces their proximity, leading to the formation of a ternary complex.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[6] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[7][8] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[8]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols: A Representative Synthetic Workflow
While specific reaction conditions will vary depending on the exact nature of the target protein ligand and the E3 ligase ligand, the following section outlines a generalized, multi-step experimental workflow for the synthesis of a PROTAC using this compound. This protocol is illustrative and should be adapted and optimized for specific applications.
Part 1: Synthesis of an Azide-Functionalized Ligand
This initial step involves modifying one of the ligands (either for the POI or the E3 ligase) to incorporate an azide group. This is a crucial prerequisite for the subsequent click chemistry reaction.
Example: Azide Functionalization of an Amine-Containing Ligand
-
Dissolution: Dissolve the amine-containing ligand (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add an azide transfer reagent, for example, imidazole-1-sulfonyl azide hydrochloride (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the azide-functionalized ligand.
Part 2: Coupling of this compound to the Second Ligand
In this phase, the this compound linker is coupled to the second ligand, which typically possesses a carboxylic acid or other suitable functional group for amide bond formation.
Example: Amide Coupling to a Carboxylic Acid-Containing Ligand
-
Boc Deprotection of a Precursor (if necessary): If starting with a Boc-protected amine on the second ligand, it must first be deprotected. Dissolve the Boc-protected ligand in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the amine-TFA salt.
-
Amide Coupling: Dissolve the deprotected amine-containing ligand (1.0 eq) and this compound (which can be synthesized with a terminal carboxylic acid or activated ester) or a derivative in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the this compound-ligand conjugate.
Part 3: Final PROTAC Assembly via Click Chemistry and Deprotection
The final steps involve the CuAAC reaction to ligate the two ligand-linker fragments, followed by the final deprotection of the Boc group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Mixture: In a suitable solvent system (e.g., a mixture of t-BuOH and water), dissolve the azide-functionalized ligand from Part 1 (1.0 eq) and the alkyne-containing this compound-ligand conjugate from Part 2 (1.0 eq).
-
Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction for the formation of the triazole-linked product by LC-MS.
-
Purification: After the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction and subsequent purification by column chromatography or preparative HPLC.
Final Boc Deprotection
-
Acidic Cleavage: Dissolve the Boc-protected PROTAC in a solution of TFA in DCM (e.g., 20-50% v/v).
-
Reaction: Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by preparative HPLC to yield the final PROTAC as a TFA salt.
Caption: A generalized workflow for PROTAC synthesis using this compound.
Quantitative Data Summary
The efficiency of each synthetic step is crucial for the overall yield of the final PROTAC. While specific yields are highly dependent on the substrates, the following table provides representative data ranges reported in the literature for similar transformations in PROTAC synthesis.
| Step | Reaction Type | Key Reagents | Typical Yield Range (%) |
| 1 | Azide Formation | Diazotransfer reagent | 60 - 95 |
| 2 | Amide Coupling | HATU, DIPEA | 50 - 90 |
| 3 | CuAAC "Click" Reaction | CuSO₄, Sodium Ascorbate | 70 - 98 |
| 4 | Boc Deprotection | TFA | > 90 (often quantitative) |
Note: This table represents generalized data and actual yields will vary.
Conclusion
The use of this compound as a linker building block represents a powerful and strategic approach in the synthesis of PROTACs. Its combination of a protected amine for controlled, stepwise assembly and a terminal alkyne for highly efficient click chemistry ligation provides researchers with a versatile tool for the rapid construction of diverse PROTAC libraries. A thorough understanding of the underlying principles of PROTAC-mediated protein degradation, coupled with robust synthetic methodologies, will continue to drive the development of this exciting therapeutic modality. As the field progresses, the strategic implementation of well-designed linkers like those derived from this compound will be paramount in unlocking the full potential of targeted protein degradation for the treatment of a wide range of diseases.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of the Boc-Pip-Butyn Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Boc-Pip-butyn linker is a valuable heterobifunctional chemical tool, predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, comprising a Boc-protected piperidine (B6355638) moiety and a terminal butynyl group, offers a versatile platform for conjugating a protein-of-interest ligand and an E3 ligase ligand. Understanding the solubility and stability of this linker is paramount for its effective handling, reaction optimization, and the overall physicochemical properties of the final PROTAC molecule. This guide provides a comprehensive overview of the solubility and stability of the this compound linker, supported by inferred data from analogous structures, detailed experimental protocols, and key chemical principles.
Introduction
PROTACs have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the ubiquitin-proteasome system. The linker connecting the two ligand-binding heads of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. The this compound linker incorporates a piperidine scaffold, a common motif in pharmaceuticals known to enhance solubility and metabolic stability, and a terminal alkyne ready for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The tert-butyloxycarbonyl (Boc) protecting group ensures the piperidine nitrogen's reactivity is masked until its desired deprotection. This guide will delve into the core physicochemical characteristics of this linker: its solubility in common organic solvents and its stability under various chemical conditions.
Chemical Structure and Properties
Structure:
Caption: Chemical structure of this compound linker.
Core Components:
-
N-Boc-piperidine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It increases the lipophilicity of the piperidine ring, generally leading to improved solubility in organic solvents compared to the unprotected amine. The piperidine ring itself is a saturated heterocycle prevalent in many pharmaceuticals, often contributing to favorable pharmacokinetic properties.
-
Butynyl Group: The terminal alkyne (butynyl group) serves as a reactive handle for covalent modification, most notably in CuAAC reactions with azide-functionalized molecules. The triple bond introduces rigidity to this portion of the linker.
Solubility Profile
Table 1: Predicted Solubility of this compound Linker in Common Organic Solvents
| Solvent | Classification | Predicted Solubility | Rationale |
| Dichloromethane (B109758) (DCM) | Chlorinated | High | The nonpolar and polar components of the linker are well-solvated. N-Boc-piperidine derivatives show good solubility in DCM. |
| Chloroform (B151607) | Chlorinated | High | Similar to DCM, chloroform is an effective solvent for a wide range of organic compounds. |
| Tetrahydrofuran (B95107) (THF) | Ether | High | The ether oxygen can act as a hydrogen bond acceptor, and the nonpolar body of the solvent can solvate the hydrocarbon portions. |
| Ethyl Acetate (EtOAc) | Ester | Moderate to High | Offers a balance of polarity to dissolve the linker. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | While polar, its interaction with the nonpolar parts of the linker may be less favorable than with less polar solvents. |
| Dimethylformamide (DMF) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of organic molecules. N-Boc-piperidine derivatives are soluble in DMF. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A highly polar aprotic solvent, often used for compounds with poor solubility in other organic solvents. |
| Methanol (MeOH) | Polar Protic | Moderate | The hydroxyl group can interact with the carbonyl of the Boc group, but the overall nonpolar character of the linker may limit high solubility. N-Boc-piperidine derivatives are reported to be soluble in methanol. |
| Ethanol (EtOH) | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |
| Water | Polar Protic | Low to Insoluble | The large nonpolar surface area of the molecule is expected to make it poorly soluble in water. |
| Hexanes/Heptane | Nonpolar | Low to Moderate | The polarity of the Boc-protected amine will likely limit solubility in highly nonpolar aliphatic solvents. |
| Toluene | Aromatic | Moderate to High | The aromatic ring can interact favorably with the hydrocarbon portions of the linker. |
Stability Profile
The stability of the this compound linker is primarily dictated by the lability of the Boc group and the reactivity of the butynyl group.
4.1. Stability of the Boc Protecting Group
The Boc group is notoriously stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.
Table 2: Stability of the N-Boc-piperidine Moiety
| Condition | Stability | Degradation Pathway |
| Acidic Conditions | ||
| Strong Acids (e.g., TFA, HCl) | Low | Rapid cleavage via formation of a stable tert-butyl cation.[1] |
| Aqueous Phosphoric Acid | Low | Effective for deprotection under milder acidic conditions. |
| Lewis Acids (e.g., ZnBr2) | Low | Can mediate Boc cleavage. |
| Basic Conditions | ||
| Aqueous Base (e.g., NaOH, K2CO3) | High | Generally stable to hydrolysis under basic conditions. |
| Organic Bases (e.g., Piperidine, DBU) | High | Stable, which is crucial for Fmoc-based peptide synthesis where piperidine is used for deprotection. |
| Nucleophiles | High | The carbamate (B1207046) is generally resistant to nucleophilic attack. |
| Reductive Conditions | ||
| Catalytic Hydrogenolysis (e.g., H2, Pd/C) | High | Stable. |
| Oxidative Conditions | High | Generally stable to common oxidizing agents. |
| Thermal Conditions | Moderate to Low | Can be cleaved at elevated temperatures, though this is not a common deprotection method. |
4.2. Stability of the Butynyl Group
Terminal alkynes are generally stable functional groups but can undergo certain reactions under specific conditions.
Table 3: Stability of the Butynyl Moiety
| Condition | Stability | Potential Reactions |
| Physiological Conditions (pH ~7.4) | High | Generally considered inert under physiological conditions.[2][3] |
| Acidic/Basic Aqueous Media | Moderate | Can be susceptible to hydration, especially in the presence of acid or transition metal catalysts, to form a methyl ketone.[2] |
| Oxidative Conditions | Moderate | Can be oxidized by strong oxidizing agents. |
| CuAAC "Click" Chemistry Conditions | Reactive | The alkyne is the reactive partner for the azide (B81097) in this cycloaddition. The alkyne itself is generally stable to the reaction conditions, which often involve a copper(I) catalyst and a reducing agent like sodium ascorbate (B8700270) in various solvents, including aqueous mixtures.[4][5][6] |
| Presence of Thiols | High | Generally stable in the presence of thiols. |
Experimental Protocols
5.1. Synthesis of a this compound Linker Analogue
The following is a representative protocol for the synthesis of a structurally similar compound, tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. This can be adapted for the synthesis of other isomers.
Caption: General synthesis workflow for a this compound analogue.
Procedure:
-
Reaction Setup: To a solution of N-Boc-4-piperidineacetaldehyde in a suitable solvent such as tetrahydrofuran (THF), add dimethyl (1-diazo-2-oxopropyl)phosphonate and a base (e.g., potassium carbonate).
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate.[2]
5.2. Protocol for Determining Solubility
This protocol outlines a general method for the quantitative determination of solubility using High-Performance Liquid Chromatography (HPLC).[3][7]
Caption: Workflow for quantitative solubility determination by HPLC.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the this compound linker to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Sample Preparation: Carefully take an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
HPLC Analysis: Analyze the diluted sample using a validated HPLC method with a suitable detector (e.g., UV).
-
Quantification: Determine the concentration of the dissolved linker by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.
5.3. Protocol for Assessing Acidic Stability (Boc-Deprotection Kinetics)
This protocol describes a method to monitor the rate of Boc deprotection under acidic conditions.
Caption: Experimental workflow for assessing acidic stability.
Procedure:
-
Reaction Setup: Prepare a solution of the this compound linker of a known concentration in the acidic medium of interest (e.g., a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM)).
-
Incubation: Maintain the reaction mixture at a constant temperature.
-
Sampling: At various time points, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a solution that neutralizes the acid (e.g., a basic solution).
-
Analysis: Analyze the quenched samples by HPLC or LC-MS to determine the concentration of the remaining Boc-protected linker and the formed deprotected product.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the rate of degradation and the half-life (t½) of the linker under the tested conditions.
Signaling Pathways and Experimental Workflows
The this compound linker is a component of a larger molecule (PROTAC) that modulates a signaling pathway by inducing protein degradation.
References
- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 2. tert-butyl 4-(prop-2-ynyl)piperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Butynyl Group in N-Boc-Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the butynyl functional group as part of an N-tert-butoxycarbonyl (Boc)-protected piperidine (B6355638) scaffold, a structure referred to herein as "Boc-Pip-butyn". While not a standardized nomenclature, this term effectively describes a key building block in modern medicinal chemistry. This document will delve into the chemical properties, reactivity, and applications of the terminal alkyne moiety in this context, with a focus on its utility in drug discovery and development.
The Core Structure: Understanding this compound
The molecule consists of three key components:
-
Boc (tert-butoxycarbonyl) Group: A common protecting group for amines, the Boc group prevents the piperidine nitrogen from participating in unwanted side reactions, allowing for selective modifications at other positions of the ring.[1] It is stable under many reaction conditions but can be easily removed when desired.
-
Pip (Piperidine) Ring: A saturated six-membered heterocycle containing one nitrogen atom. The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable pharmacokinetic properties.
-
Butynyl Group: A four-carbon alkyl chain containing a carbon-carbon triple bond (an alkyne). The terminal hydrogen on the alkyne is weakly acidic and the triple bond is rich in π-electrons, making it a highly versatile functional group for a variety of chemical transformations. The exceptional chemical reactivity of terminal alkynes makes them ideal for synthesizing complex molecular structures.[2]
A likely structure for a "this compound" is tert-butyl 4-(but-1-yn-1-yl)piperidine-1-carboxylate. The butynyl group provides a reactive handle for a multitude of bioorthogonal and cross-coupling reactions.
Chemical Reactivity of the Terminal Butynyl Group
The terminal alkyne of the butynyl group is its most significant feature, offering a gateway to a range of powerful chemical reactions. Its reactivity is primarily centered around two main classes of transformations: cycloadditions and palladium-catalyzed cross-coupling reactions. These reactions are valued for their high efficiency, selectivity, and biocompatibility.[3][4]
Bioorthogonal Chemistry: The "Click" Reaction
The terminal butynyl group is a key participant in one of the most well-known "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction forms a stable triazole ring by joining the alkyne with an azide-functionalized molecule.[4]
Key features of the CuAAC reaction include:
-
High Efficiency and Yield: The reaction proceeds rapidly and with high conversion rates.
-
Mild Reaction Conditions: It can be performed in aqueous solutions, at room temperature, and over a wide pH range, making it suitable for biological applications.[4]
-
Bioorthogonality: Both the alkyne and azide (B81097) groups are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native biochemical processes.[6]
This reaction is widely used for bioconjugation, such as linking molecules to proteins, nucleic acids, or cell surfaces for imaging, tracking, or therapeutic purposes.[]
DOT Script for CuAAC Pathway
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.
Carbon-Carbon Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[9]
Key features of the Sonogashira coupling include:
-
Versatility: It allows for the direct connection of the piperidine ring (via the butynyl linker) to a wide variety of aromatic and heteroaromatic systems, which are common in drug molecules.
-
Direct C-C Bond Formation: It is one of the most reliable methods for constructing sp-sp2 carbon-carbon bonds.[9]
-
Drug Discovery Applications: This reaction is instrumental in building molecular complexity and is frequently used to synthesize libraries of compounds for lead optimization in drug discovery programs.[10]
DOT Script for Sonogashira Coupling Catalytic Cycle
References
- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Boc-Pip-butyn Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Boc-Pip-butyn in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful bioconjugation technique is essential for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other advanced therapeutics.
Introduction to this compound in Click Chemistry
This compound is a versatile chemical linker that incorporates a terminal alkyne group, making it an ideal substrate for click chemistry.[1] The "Boc" (tert-butoxycarbonyl) protecting group on the piperidine (B6355638) nitrogen allows for controlled, stepwise synthesis, which is crucial in the construction of well-defined molecular architectures.[2] The piperidine scaffold itself is a common structural motif in medicinal chemistry, often imparting favorable pharmacokinetic properties.
The primary application of this compound is in CuAAC, a highly efficient and specific reaction that forms a stable triazole linkage between a terminal alkyne (present in this compound) and an azide-functionalized molecule.[3][4][5] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally suitable for complex biological molecules.[6]
Mechanism of Action: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle initiated by a copper(I) species.[5][] The copper(I) catalyst selectively activates the terminal alkyne of this compound, facilitating its reaction with an azide-containing molecule to form a 1,4-disubstituted 1,2,3-triazole.[5] The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition.[6] To ensure a sufficient supply of the active Cu(I) catalyst, a reducing agent, such as sodium ascorbate (B8700270), is typically added to a solution of a Cu(II) salt (e.g., copper(II) sulfate) to generate the Cu(I) species in situ.[8] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the Cu(I) catalyst and improve reaction efficiency, especially in aqueous environments.[3][4]
Experimental Protocol: this compound Click Chemistry
This protocol details the general procedure for the copper-catalyzed click reaction between this compound and an azide-containing molecule of interest (e.g., a protein, a small molecule, or a fluorescent dye).
Materials
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in deionized water)
-
Sodium ascorbate solution (e.g., 100 mM in deionized water, freshly prepared )
-
Appropriate solvent (e.g., Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), water, or a mixture)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
Procedure
-
Preparation of Reactants:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Dissolve the azide-containing molecule in an appropriate buffer or solvent to a known concentration.
-
-
Formation of the Copper(I)-Ligand Complex:
-
In a microcentrifuge tube, combine the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio.
-
Allow the mixture to stand at room temperature for approximately 5 minutes to facilitate the formation of the Cu(I)-THPTA complex.[9]
-
-
Click Reaction:
-
In a separate reaction tube, add the solution of the azide-containing molecule.
-
Add the this compound solution. The molar ratio of this compound to the azide-containing molecule should be optimized but a slight excess of the alkyne (e.g., 1.2 to 2 equivalents) is a good starting point.
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A final concentration of 25 equivalents of the complex relative to the limiting reagent (typically the azide) is often used.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical starting point is 40 equivalents relative to the limiting reagent.[9]
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes.[9] For more complex biomolecules, the reaction time may be extended to 2-12 hours. It is advisable to protect the reaction from light.[4]
-
-
Purification:
-
Following the incubation period, purify the resulting conjugate to remove unreacted starting materials, catalyst, and ligand.
-
For biomolecules such as proteins or antibodies, size-exclusion chromatography (SEC) is a common and effective purification method.[9]
-
For smaller molecules, RP-HPLC can be employed for purification.
-
-
Analysis:
-
Characterize the purified conjugate using appropriate analytical techniques such as Mass Spectrometry (MS) to confirm the successful conjugation and purity of the product.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a CuAAC reaction. These values should be optimized for each specific application.
| Parameter | Typical Range | Notes |
| Molar Ratio (Alkyne:Azide) | 1.2:1 to 10:1 | A slight excess of the less complex molecule is often used. |
| Copper(I)-Ligand Complex | 25 equivalents | Relative to the limiting reagent. |
| Sodium Ascorbate | 40 equivalents | Relative to the limiting reagent; should be freshly prepared. |
| Reaction Temperature | Room Temperature | The reaction is generally efficient at ambient temperatures. |
| Reaction Time | 30 - 60 minutes | Can be extended for complex substrates or dilute solutions.[4][9] |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range.[6] |
Visualizing the Workflow and Logic
Experimental Workflow
Caption: Experimental workflow for this compound click chemistry.
Logical Relationship of Components in CuAAC
Caption: Key components and their roles in the CuAAC reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-Pip-butyn in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[2] Linker composition often includes polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and rigid heterocyclic scaffolds like piperidine (B6355638) and piperazine (B1678402) to modulate solubility and conformational flexibility.[1][2][3]
Boc-Pip-butyn: A Versatile Linker for PROTAC Synthesis
This compound, a Boc-protected piperidine-alkyne linker, is a valuable building block in the modular synthesis of PROTACs. Its key features include:
-
Piperidine Scaffold: The piperidine ring introduces a degree of rigidity to the linker, which can be advantageous for stabilizing the ternary complex.[2][3] The inclusion of this heterocyclic motif can also improve the solubility of the final PROTAC molecule.[2]
-
Terminal Alkyne Group: The alkyne functional group makes this compound amenable to "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4][5] This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it ideal for the late-stage conjugation of complex molecules.[4]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis. It can be readily removed under acidic conditions to reveal a secondary amine, which can then be used for further functionalization or coupling to another component of the PROTAC.
Signaling Pathway and Experimental Workflow
The synthesis of a PROTAC using this compound typically involves a modular approach, often utilizing solid-phase synthesis for ease of purification. The general workflow involves the sequential coupling of the E3 ligase ligand, the this compound linker, and the POI ligand. The final step often involves a CuAAC "click" reaction to attach one of the ligands.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application of Boc-Pip-butyn in the Development of Kinase Degraders: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs), including pathogenic kinases. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.
This application note details the use of Boc-Pip-butyn, a versatile linker, in the development of kinase degraders. This compound features a Boc-protected piperidine (B6355638) ring and a terminal alkyne group. The piperidine moiety provides a degree of rigidity to the linker, which can be advantageous for optimizing ternary complex formation. The terminal alkyne enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click chemistry" reaction, for the convenient and modular assembly of PROTACs. This approach allows for the rapid generation of a library of degraders with varying linker lengths and attachment points to explore the structure-activity relationship (SAR) and identify potent and selective kinase degraders.
Mechanism of Action: PROTAC-Mediated Kinase Degradation
The fundamental mechanism of a kinase degrader assembled using a this compound linker follows the general principle of PROTAC action. The process begins with the PROTAC molecule simultaneously binding to the target kinase and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[2][3]
Featured Application: Development of a Bruton's Tyrosine Kinase (BTK) Degrader
To illustrate the application of this compound, we describe the design and synthesis of a hypothetical Bruton's Tyrosine Kinase (BTK) degrader, BTK-Pip-Degrader-1. BTK is a clinically validated target in B-cell malignancies.[4][5] This example utilizes a known BTK inhibitor with an azide (B81097) handle for click chemistry and a VHL E3 ligase ligand.
Quantitative Data Summary
The following tables summarize hypothetical but representative data for the characterization of BTK-Pip-Degrader-1.
Table 1: Biochemical and Cellular Degradation Potency
| Compound | Target Kinase | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| BTK-Pip-Degrader-1 | BTK | VHL | 15 | >95 | MOLM-14 |
| Control (BTK Inhibitor) | BTK | N/A | N/A | <10 | MOLM-14 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Selectivity Profile of BTK-Pip-Degrader-1
| Kinase | Percent Degradation at 100 nM |
| BTK | >95% |
| EGFR | <10% |
| TEC | 45% |
| ITK | 35% |
| SRC | <15% |
Data represents hypothetical results from a quantitative proteomics experiment.
Experimental Protocols
Protocol 1: Synthesis of BTK-Pip-Degrader-1
This protocol describes the synthesis of BTK-Pip-Degrader-1 via a CuAAC reaction between a BTK inhibitor-azide precursor and a VHL ligand-Boc-Pip-butyn intermediate.
Materials:
-
BTK inhibitor with a terminal azide (prepared separately)
-
VHL E3 ligase ligand with a carboxylic acid handle (e.g., (S,R,S)-AHPC-COOH)
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of VHL-Linker Intermediate: a. To a solution of VHL ligand (1.0 eq) and this compound (1.1 eq) in DMF, add DIPEA (3.0 eq) and BOP reagent (1.2 eq). b. Stir the reaction mixture at room temperature for 4 hours. c. Monitor the reaction by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield the VHL-Boc-Pip-butyn intermediate.
-
Boc Deprotection: a. Dissolve the VHL-Boc-Pip-butyn intermediate in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1 hour. c. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (B28343) to ensure complete removal of TFA.
-
Click Chemistry Reaction: a. Dissolve the deprotected VHL-Pip-butyn intermediate (1.0 eq) and the BTK inhibitor-azide (1.0 eq) in a 3:1 mixture of DMF and water. b. Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). c. Stir the reaction mixture vigorously at room temperature for 12 hours. d. Monitor the reaction by LC-MS. e. Upon completion, dilute with ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the final product, BTK-Pip-Degrader-1, by preparative HPLC.
Protocol 2: Western Blotting for BTK Degradation
This protocol details the procedure to assess the degradation of BTK in a cellular context.
Materials:
-
MOLM-14 cells (or other relevant cell line)
-
BTK-Pip-Degrader-1
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BTK, anti-Vinculin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: a. Seed MOLM-14 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. b. Treat the cells with increasing concentrations of BTK-Pip-Degrader-1 (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours). c. For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the degrader.
-
Cell Lysis and Protein Quantification: a. Harvest the cells by centrifugation and wash with ice-cold PBS. b. Lyse the cell pellet with lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with primary antibodies (anti-BTK and anti-loading control) overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop with ECL substrate. g. Visualize the protein bands using a chemiluminescence imaging system. h. Quantify band intensities to determine the percentage of BTK degradation relative to the loading control.
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This protocol outlines a method to assess the formation of the BTK-PROTAC-VHL ternary complex.
Materials:
-
Recombinant His-tagged BTK protein
-
Recombinant GST-tagged VHL/ElonginB/ElonginC (VCB) complex
-
BTK-Pip-Degrader-1
-
AlphaLISA anti-His acceptor beads
-
AlphaLISA anti-GST donor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplate
Procedure:
-
To a 384-well plate, add the His-tagged BTK protein, GST-tagged VCB complex, and varying concentrations of BTK-Pip-Degrader-1.
-
Incubate the mixture at room temperature for 1 hour to allow for complex formation.
-
Add the anti-His acceptor beads and incubate for 1 hour.
-
Add the anti-GST donor beads under subdued light and incubate for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of PROTAC-mediated kinase degradation.
Caption: Synthesis workflow for a BTK degrader.
Caption: Simplified BTK signaling pathway and the action of a BTK degrader.
Conclusion
This compound is a valuable and versatile linker for the development of kinase degraders. Its rigid piperidine core and terminal alkyne for click chemistry facilitate the modular and efficient synthesis of PROTAC libraries. The application of such linkers enables the systematic optimization of degrader properties, leading to the identification of potent and selective agents for therapeutic development. The provided protocols and conceptual data serve as a guide for researchers entering the exciting field of targeted protein degradation.
References
Application Notes and Protocols for Synthesizing KRAS-Targeting PROTACs Using Boc-Pip-butyn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins rather than their inhibition. This technology utilizes the cell's own ubiquitin-proteasome system to eliminate proteins of interest, offering a powerful strategy against traditionally "undruggable" targets like KRAS. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene implicated in numerous cancers. The development of PROTACs targeting mutant KRAS, such as KRAS G12C, holds significant promise for novel cancer therapeutics.
A key component in the design of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The nature of the linker can significantly influence the efficacy and physicochemical properties of the PROTAC. Boc-Pip-butyn is a versatile linker that incorporates a terminal alkyne group, making it amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the modular and reliable synthesis of PROTACs.
These application notes provide a detailed protocol for the synthesis and evaluation of a KRAS-targeting PROTAC utilizing the this compound linker.
Signaling Pathway of KRAS and PROTAC-Mediated Degradation
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways. In its active GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through pathways such as the MAPK/ERK and PI3K/AKT pathways. Mutations in KRAS, such as G12C, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor development. PROTACs targeting KRAS G12C are designed to induce its degradation, thereby inhibiting these downstream oncogenic signals.
Caption: KRAS signaling and PROTAC-mediated degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a KRAS G12C-Targeting PROTAC via Click Chemistry
This protocol describes the synthesis of a hypothetical KRAS G12C-targeting PROTAC, designated as KRAS-Pip-VHL, by coupling an azide-modified KRAS G12C inhibitor (based on MRTX849) with an azide-modified VHL E3 ligase ligand via the this compound linker.
Materials:
-
Azide-modified KRAS G12C inhibitor (e.g., MRTX849-N₃)
-
Azide-modified VHL ligand (e.g., VHL-N₃)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Co-evaporate with DCM three times to remove residual TFA.
-
The resulting amine salt is used in the next step without further purification.
-
-
Coupling with Azide-modified VHL ligand:
-
Dissolve the deprotected piperidine-butyn TFA salt (1.0 eq) and azide-modified VHL ligand with a carboxylic acid handle (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the VHL-Pip-butyn intermediate.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the VHL-Pip-butyn intermediate (1.0 eq) and the azide-modified KRAS G12C inhibitor (MRTX849-N₃, 1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
Add a freshly prepared solution of sodium ascorbate (0.5 eq in water).
-
Add a solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.1 eq) in water.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC (KRAS-Pip-VHL) by preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Caption: Workflow for PROTAC synthesis using this compound.
Protocol 2: Evaluation of KRAS G12C Degradation by Western Blot
This protocol details the procedure to assess the ability of the synthesized PROTAC to induce the degradation of KRAS G12C in a cellular context.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized KRAS-targeting PROTAC (KRAS-Pip-VHL)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-KRAS G12C, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding and Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the KRAS-Pip-VHL PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated well as a vehicle control.
-
For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KRAS G12C antibody overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the KRAS G12C band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of KRAS G12C degradation relative to the vehicle control.
-
Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Data Presentation
The quantitative data for KRAS G12C degradation by a representative PROTAC, LC-2, is summarized below.[1][2][3] LC-2 is a VHL-recruiting PROTAC that targets KRAS G12C.[1][3]
Table 1: Degradation of Endogenous KRAS G12C by PROTAC LC-2 in Various Cancer Cell Lines [1][2][3]
| Cell Line | KRAS G12C Status | DC₅₀ (µM) | Dₘₐₓ (%) |
| NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~80 |
| MIA PaCa-2 | Heterozygous | 0.32 ± 0.08 | ~75 |
| SW1573 | Homozygous | 0.25 ± 0.06 | ~90 |
| NCI-H23 | Heterozygous | 0.76 ± 0.15 | >50 |
| NCI-H358 | Not specified | ~1.25 | Not specified |
Data are presented as mean ± SD from at least two biological replicates. DC₅₀ is the concentration at which 50% of the maximal degradation (Dₘₐₓ) is achieved.[2]
Conclusion
The use of this compound as a linker in the synthesis of KRAS-targeting PROTACs offers a modular and efficient approach leveraging the power of click chemistry. The detailed protocols provided herein for the synthesis and biological evaluation of these PROTACs will aid researchers in the development of novel therapeutics for KRAS-driven cancers. The ability to systematically modify the linker, warhead, and E3 ligase ligand allows for the fine-tuning of PROTAC properties to achieve optimal degradation potency and desired pharmacological profiles.
References
Experimental guide for conjugating Boc-Pip-butyn to a warhead
Application Note & Protocol
Topic: A Step-by-Step Guide for the Conjugation of Boc-Pip-butyn to an Azide-Functionalized Warhead for PROTAC Development
Audience: Researchers, scientists, and drug development professionals involved in medicinal chemistry, chemical biology, and targeted protein degradation.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These molecules consist of a ligand that binds to a target protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker's composition and length are critical for optimizing the potency and pharmacokinetic properties of a PROTAC.[]
This compound is a versatile bifunctional linker precursor commonly used in PROTAC synthesis.[4] It features a terminal alkyne group for conjugation via click chemistry and a Boc-protected piperidine (B6355638) ring, which, after deprotection, provides a secondary amine as an attachment point for an E3 ligase ligand.[4][5]
This application note provides a detailed two-stage protocol for the conjugation of this compound to an azide-functionalized warhead. The first stage involves a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a highly efficient and specific "click chemistry" method.[][6][7] The second stage describes the subsequent removal of the tert-Butoxycarbonyl (Boc) protecting group to yield the final linker-warhead conjugate, ready for further elaboration.
Experimental Overview
The overall workflow involves two key chemical transformations:
-
CuAAC Conjugation: Covalent linkage of the this compound alkyne to the azide-functionalized warhead (Warhead-N₃) to form a stable triazole ring.
-
Boc Deprotection: Removal of the Boc group under acidic conditions to expose the secondary amine on the piperidine ring.
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. interchim.fr [interchim.fr]
Application Notes and Protocols: Synthesis and Evaluation of a Boc-Pip-butyn PROTAC for EGFR Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful strategy to address diseases driven by protein overexpression or aberrant protein function.[] This document provides a detailed guide to the synthesis and evaluation of a PROTAC designed to degrade the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[4][5] The PROTAC featured here incorporates a "Boc-Pip-butyn" linker, a versatile building block for PROTAC assembly.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, EGFR), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
This application note will detail the synthesis of an EGFR-targeting PROTAC utilizing a Boc-piperidine-butyne linker, and provide protocols for its biological evaluation, including its ability to induce EGFR degradation and inhibit cancer cell viability.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal machinery.
PROTAC-mediated protein degradation pathway.
Synthesis of an EGFR PROTAC with a this compound Linker
The synthesis of a PROTAC is a multi-step process that involves the preparation of the target-binding ligand, the E3 ligase ligand, and the linker, followed by their conjugation. The this compound moiety serves as a versatile linker building block. The alkyne group allows for efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to connect the different components of the PROTAC.
Representative Synthetic Scheme:
References
Application Notes and Protocols for Cellular Permeability Assays of Boc-Pip-butyn Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[2][3]
A critical challenge in the development of effective PROTACs is ensuring their ability to cross the cell membrane and reach their intracellular targets.[5][6] Due to their high molecular weight and often large polar surface area, many PROTACs exhibit poor cell permeability, which can limit their therapeutic efficacy.[5][7] The inclusion of specific chemical motifs, such as the Boc-Pip-butyn linker component, can significantly influence the physicochemical properties and, consequently, the cellular uptake of the PROTAC. The piperidine (B6355638) ring in such a linker can impart a degree of rigidity and may improve aqueous solubility and cell permeability.[8]
This document provides detailed application notes and protocols for assessing the cellular permeability of PROTACs, with a focus on methodologies applicable to those containing a this compound motif.
Key Cellular Permeability Assays for PROTACs
Several in vitro assays are commonly used to evaluate the cellular permeability of small molecules and have been adapted for PROTACs. These assays can be broadly categorized as artificial membrane-based assays and cell-based assays.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[5][7][9] It is a cost-effective method for early-stage screening of compounds based on their ability to passively diffuse.[7]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[9][10] It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[8][11]
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay: This cell-based assay uses a monolayer of MDCK cells and is particularly useful for predicting blood-brain barrier penetration.[12][13] Genetically engineered MDCK cells overexpressing specific transporters, such as P-glycoprotein (P-gp), are valuable for studying the role of efflux pumps in limiting permeability.[12][14]
Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound containing PROTACs (Boc-Pip-PROTACs 1-3) compared to a known permeable small molecule (Propranolol) and a known impermeable molecule (Atenolol).
Table 1: PAMPA Permeability Data
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
| Boc-Pip-PROTAC 1 | 0.8 | Low |
| Boc-Pip-PROTAC 2 | 2.5 | Moderate |
| Boc-Pip-PROTAC 3 | 0.5 | Low |
| Propranolol (Control) | 15.0 | High |
| Atenolol (Control) | 0.1 | Low |
Table 2: Caco-2 Permeability Data
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Classification (A→B) |
| Boc-Pip-PROTAC 1 | 0.6 | 3.0 | 5.0 | Low |
| Boc-Pip-PROTAC 2 | 1.8 | 2.7 | 1.5 | Moderate |
| Boc-Pip-PROTAC 3 | 0.4 | 4.8 | 12.0 | Low |
| Propranolol (Control) | 12.0 | 11.5 | 0.96 | High |
| Atenolol (Control) | 0.2 | 0.2 | 1.0 | Low |
Table 3: MDCK-MDR1 Permeability Data
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Classification (A→B) |
| Boc-Pip-PROTAC 1 | 0.5 | 5.5 | 11.0 | Low |
| Boc-Pip-PROTAC 2 | 1.5 | 2.3 | 1.5 | Moderate |
| Boc-Pip-PROTAC 3 | 0.3 | 6.3 | 21.0 | Low |
| Propranolol (Control) | 10.0 | 9.8 | 0.98 | High |
| Atenolol (Control) | 0.15 | 0.16 | 1.07 | Low |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures the passive diffusion of a compound from a donor compartment, through a synthetic lipid-infused membrane, to an acceptor compartment.[5] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA plates)
-
96-well acceptor plates
-
Lecithin (B1663433) solution (e.g., 1% w/v in dodecane)[15]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and controls (dissolved in a suitable solvent like DMSO)
-
Plate reader (UV-Vis or LC-MS/MS for quantification)
Protocol:
-
Prepare a 1% lecithin in dodecane (B42187) solution and sonicate until fully mixed.[16]
-
Gently add 5 µL of the lipid solution to each well of the 96-well filter (donor) plate, ensuring the membrane is fully coated.[16]
-
Prepare the test compounds and controls to a final concentration of 1-10 µM in PBS with a low percentage of DMSO (e.g., <1%).[16]
-
Add 300 µL of PBS to each well of the 96-well acceptor plate.[16]
-
Add 150 µL of the test compound solution to each well of the lipid-coated donor plate.[16]
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for 10-20 hours in a humidified chamber to prevent evaporation.[16]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca(t) / Ceq)) Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, Ca(t) = concentration in acceptor well at time t, and Ceq = equilibrium concentration.
Caco-2 Permeability Assay
Principle: This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells, which serves as a model for the human intestinal barrier.[9] Transport is measured in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions to determine the permeability and identify potential active efflux.[10]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test compounds and controls
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for quantification
Protocol:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a suitable density.
-
Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the TEER. A TEER value >200 Ω·cm² is generally considered acceptable.[12]
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Prepare the test compounds and controls in HBSS at the desired concentration (e.g., 10 µM). To improve recovery of poorly soluble PROTACs, a low concentration of bovine serum albumin (BSA), such as 0.25%, can be added to the assay buffer.[17]
-
For A→B permeability, add the compound solution to the apical (donor) compartment and fresh HBSS to the basolateral (acceptor) compartment.
-
For B→A permeability, add the compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (acceptor) compartment.
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).[17]
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the Papp values for both A→B and B→A directions and the efflux ratio.
MDCK-MDR1 Permeability Assay
Principle: This assay is similar to the Caco-2 assay but uses MDCK cells transfected with the human MDR1 gene, which encodes the P-gp efflux pump.[12][18] It is particularly useful for identifying substrates of P-gp and predicting blood-brain barrier permeability.[14]
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., HBSS)
-
Test compounds, controls, and a P-gp inhibitor (e.g., Cyclosporin A)[12]
-
TEER meter
-
LC-MS/MS for quantification
Protocol:
-
Seed MDCK-MDR1 cells onto Transwell inserts and culture for 3-5 days to form a confluent monolayer.[12]
-
Verify monolayer integrity by measuring TEER (>200 Ω·cm²).[12]
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare test compounds in the transport buffer.
-
Perform the bidirectional transport experiment (A→B and B→A) as described for the Caco-2 assay.
-
To confirm P-gp mediated efflux, a parallel experiment can be run in the presence of a P-gp inhibitor.
-
Incubate at 37°C for approximately 90 minutes.[12]
-
Collect samples and analyze by LC-MS/MS.
-
Calculate Papp values and the efflux ratio. An efflux ratio greater than 2.0 is indicative of active efflux.[12]
Mandatory Visualizations
Caption: Experimental workflow for assessing PROTAC cellular permeability.
Caption: PROTAC mechanism of action following cellular uptake.
References
- 1. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 13. MDCK Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. enamine.net [enamine.net]
- 18. enamine.net [enamine.net]
Application Notes and Protocols for In Vivo Administration of Boc-Pip-butyn PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of target proteins through the ubiquitin-proteasome system. Their unique event-driven mechanism offers the potential to target proteins previously considered "undruggable." However, the successful in vivo application of PROTACs, including those with Boc-Pip-butyn structural motifs, is contingent on overcoming challenges related to their physicochemical properties, such as high molecular weight and poor solubility, which can impact their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
These application notes provide a comprehensive guide to the in vivo administration of this compound PROTACs, drawing upon established protocols for structurally related and well-characterized PROTACs. The protocols and data presented herein should be considered as a starting point and may require optimization for specific molecules and experimental models.
Signaling Pathway of a Generic PROTAC
Data Presentation: In Vivo Efficacy of Representative PROTACs
The following tables summarize quantitative data from various in vivo studies using different PROTACs in mouse xenograft models. This data is intended to provide a comparative framework for designing and evaluating experiments with this compound PROTACs.
Table 1: Efficacy of Representative PROTACs in Xenograft Models
| PROTAC | Target | E3 Ligase | Animal Model | Cell Line | Administration Route | Dosage | TGI (%)* | Reference |
| ARV-110 | Androgen Receptor | Cereblon | Nude Mice | VCaP | Oral (p.o.) | 1 mg/kg, QD | >90% AR Degradation | [1] |
| DP1 | BRD4 | DCAF15 | SCID Mice | SU-DHL-4 | Intraperitoneal (i.p.) | 100 mg/kg, QD | Significant | [2] |
| Compound 13c | REXO4 | Cereblon | BALB/c Nude Mice | HCT116 | Intraperitoneal (i.p.) | 10 mg/kg, BID | 57% | [3] |
| GP262 | PI3K/mTOR | VHL | NOD-SCID Mice | MDA-MB-231 | Intraperitoneal (i.p.) | 25 mg/kg, QD | Significant | [4] |
| KRAS G12D Degrader 1 | KRAS G12D | VHL | BALB/c Nude Mice | AsPC-1 | Subcutaneous (s.c.) | 50 mg/kg, QD | Significant | [] |
*Tumor Growth Inhibition (TGI) is reported as described in the cited literature. "Significant" indicates a statistically significant reduction in tumor growth compared to the vehicle control.
Table 2: Representative Formulations for In Vivo PROTAC Administration
| Administration Route | Vehicle Composition | PROTAC Example | Reference |
| Oral (p.o.) | 0.5% Methylcellulose, 0.2% Tween 80 in sterile water | Generic BRD4 PROTAC | [] |
| Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Basimglurant | [7] |
| Intraperitoneal (i.p.) | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS | KRAS G12D Degrader | [] |
| Intravenous (i.v.) | 5% DMSO, 20% Kolliphor HS15 in water | MS4078 | [8] |
Experimental Protocols
The following are generalized protocols for in vivo studies with PROTACs. These should be adapted based on the specific physicochemical properties of the this compound PROTAC and the chosen animal model.
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a this compound PROTAC in a subcutaneous xenograft model.
Materials:
-
This compound PROTAC
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, sterile saline, methylcellulose)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old)
-
Sterile syringes and needles (for injection and gavage)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Tissue collection tools
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.[8]
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in sterile, serum-free media or PBS, optionally mixed 1:1 with Matrigel to aid tumor formation.[]
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells (in 100-200 µL) into the flank of each mouse.[]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size, typically 100-200 mm³.[]
-
Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
PROTAC Formulation and Administration:
-
Prepare the this compound PROTAC formulation fresh daily. The choice of vehicle will depend on the PROTAC's solubility and the administration route (see Table 2 for examples). The presence of a piperidine (B6355638) moiety may enhance water solubility.[9]
-
For oral administration (p.o.), administer the formulation via oral gavage.[]
-
For intraperitoneal (i.p.) injection, inject the solution into the peritoneal cavity.[2]
-
Dosing can range from 1 mg/kg to 100 mg/kg, administered once or twice daily.[1][2]
-
-
Monitoring Efficacy and Toxicity:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.[]
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.[]
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals.
-
Collect tumors, blood (for plasma), and other relevant organs for downstream analysis.
-
Protocol 2: Pharmacodynamic (PD) Analysis of Target Protein Degradation
Objective: To determine the extent and duration of target protein degradation in tumor tissue following PROTAC administration.
Materials:
-
Tumor tissues from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Primary antibodies (against the target protein and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Sample Preparation:
-
Homogenize the collected tumor tissues in RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane and incubate with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control and compare the levels in the treated groups to the vehicle control group to determine the percentage of degradation.
-
Considerations for this compound PROTACs
The specific structural features of a "this compound" PROTAC warrant special consideration:
-
Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis. Its presence in the final molecule may influence solubility and metabolic stability. It is crucial to confirm whether the Boc group is intended to be part of the final active PROTAC or if it is a synthetic intermediate. If it is part of the final molecule, its lability under in vivo conditions should be assessed.
-
Piperidine (Pip) Linker: The inclusion of a piperidine ring in the linker can increase its rigidity and polarity compared to more flexible alkyl or PEG linkers.[9] This can have several effects:
-
Improved Solubility: The nitrogen atom in the piperidine ring can be protonated at physiological pH, potentially improving the aqueous solubility of the PROTAC.[10]
-
Enhanced Metabolic Stability: A more rigid linker may be less susceptible to metabolic degradation.
-
Ternary Complex Conformation: The rigidity of the linker can influence the conformation of the ternary complex, which can impact degradation efficiency.
-
-
Butyne (butyn) Linker: An alkyne group within the linker also imparts rigidity. The linear geometry of the butyne moiety will constrain the possible conformations of the PROTAC, which can be advantageous for pre-organizing the molecule for binding to the target protein and the E3 ligase.
Troubleshooting and Optimization
This document provides a foundational framework for the in vivo evaluation of this compound PROTACs. Successful implementation will require careful consideration of the specific molecule's properties and empirical optimization of the described protocols.
References
- 1. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC Design [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
Application Notes and Protocols for Boc-Pip-butyn Based PROTACs in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology in Neurodegenerative Diseases
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's own machinery to eliminate it entirely.[1][][3] These heterobifunctional molecules consist of three main components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][] By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the tagging of the target with ubiquitin, marking it for destruction by the proteasome.[1][][6]
This approach is particularly promising for neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins that are toxic to neurons.[7][8][9][10] Unlike traditional inhibitors, PROTACs can target these "undruggable" proteins, offering a potential route to clear the pathological hallmarks of conditions like Alzheimer's, Parkinson's, and Huntington's disease.[8][][12][13]
The Boc-Pip-butyn (tert-butyloxycarbonyl-piperidine-butyne) moiety is a versatile chemical scaffold that can be incorporated into PROTAC design, typically as part of the linker. The piperidine (B6355638) ring provides a semi-rigid structure, while the butyne group offers a reactive handle for click chemistry or other conjugation methods, allowing for the modular assembly of the final PROTAC molecule.
Application Notes
Targeting Tau Protein in Alzheimer's Disease and Tauopathies
The hyperphosphorylation and aggregation of the microtubule-associated protein Tau into neurofibrillary tangles (NFTs) is a primary pathological feature of Alzheimer's disease and other tauopathies.[] These aggregates are cytotoxic and contribute to neuronal dysfunction and death. PROTACs can be designed with a Tau-binding ligand to specifically recruit the Tau protein to an E3 ligase, leading to its ubiquitination and degradation.[7][][] This strategy aims to reduce the overall burden of both soluble and aggregated Tau, potentially halting disease progression.
Targeting α-Synuclein in Parkinson's Disease
Parkinson's disease is characterized by the misfolding and aggregation of the α-synuclein protein into Lewy bodies within neurons. These aggregates disrupt cellular function and are a key driver of neurodegeneration. A therapeutic strategy using PROTACs involves linking an α-synuclein binding molecule to an E3 ligase ligand.[15] The resulting PROTAC would target α-synuclein for proteasomal degradation, offering a method to clear the pathogenic protein and protect neurons from its toxic effects.
Targeting Mutant Huntingtin (mHtt) in Huntington's Disease
Huntington's disease is a genetic disorder caused by a polyglutamine expansion in the Huntingtin (Htt) protein, leading to the production of mutant Htt (mHtt).[7][9] This mutant protein is prone to misfolding and aggregation, causing neuronal death. PROTACs provide a powerful tool to selectively degrade mHtt.[7] By designing a PROTAC that preferentially binds to mHtt, it is possible to trigger its destruction while sparing the wild-type protein, addressing the root cause of the disease.
Quantitative Data Summary
The following table presents representative data for PROTACs targeting proteins implicated in neurodegenerative diseases. This data is illustrative of the parameters measured to assess PROTAC efficacy.
| Target Protein | Representative PROTAC | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Tau | Tau PROTAC-1 | Cereblon (CRBN) | iPSC-derived Neurons | 25 | >90 | Fictional |
| α-Synuclein | ASYN-D1 | Von Hippel-Lindau (VHL) | SH-SY5Y | 50 | ~85 | Fictional |
| Mutant Htt | HTT-PROTAC-VHL | Von Hippel-Lindau (VHL) | GM04281 Fibroblasts | 15 | >95 | Fictional |
| LRRK2 | LRRK2-Degrader-7 | Cereblon (CRBN) | A549 | 10 | ~90 | Fictional |
Note: Data is representative and intended for illustrative purposes. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are key metrics for evaluating PROTAC performance.
Signaling Pathways and Workflows
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for quantifying PROTAC-induced protein degradation.
Caption: Core components of a proteolysis-targeting chimera (PROTAC).
Experimental Protocols
Protocol 1: General Synthesis of a this compound Based PROTAC
This protocol outlines a conceptual synthetic route. The specific reagents and conditions must be optimized for the chosen target and E3 ligase ligands.
Principle: The synthesis involves a stepwise coupling of the three core components: the E3 ligase ligand, the this compound linker, and the target protein ligand.[4]
Materials:
-
E3 Ligase Ligand with a reactive handle (e.g., Pomalidomide)
-
N-Boc-4-amino-piperidine
-
4-bromobutyne
-
Target Protein Ligand with a carboxylic acid or amine group
-
Coupling reagents (e.g., HATU, EDC)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Purification supplies (Silica gel, HPLC)
Methodology:
-
Linker Synthesis:
-
React N-Boc-4-amino-piperidine with 4-bromobutyne in the presence of a base to form the N-Boc-piperidine-butyne linker precursor.
-
Modify the terminal alkyne as needed for subsequent coupling reactions.
-
-
Coupling Linker to E3 Ligand:
-
Couple the synthesized linker to the E3 ligase ligand (e.g., pomalidomide) using standard amide bond formation or other suitable conjugation chemistry.
-
-
Boc Deprotection:
-
Treat the product from step 2 with TFA in DCM to remove the Boc protecting group, revealing a free amine on the piperidine ring.
-
-
Final Coupling to Target Ligand:
-
Activate the carboxylic acid group on the target protein ligand using a coupling reagent like HATU.
-
React the activated ligand with the deprotected linker-E3 ligand intermediate from step 3 in the presence of a base like DIPEA.
-
-
Purification:
-
Purify the final PROTAC compound using flash column chromatography followed by preparative HPLC to ensure high purity.
-
Confirm the structure and purity using LC-MS and NMR spectroscopy.
-
Protocol 2: Western Blot for PROTAC-Induced Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[1]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
PROTAC compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[16]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][16]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[16]
-
Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine Dₘₐₓ and plot a dose-response curve to calculate the DC₅₀.[1]
-
Protocol 3: Immunofluorescence for Target Protein Localization
This protocol is for visualizing the reduction of the target protein in cells.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
PROTAC compound and vehicle control
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibody for the target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Mounting medium
Methodology:
-
Cell Treatment:
-
Seed cells on coverslips and treat with the desired concentration of PROTAC (e.g., at the DC₅₀ concentration) and vehicle for the optimal time determined by Western blot.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a fluorescence or confocal microscope. Compare the fluorescence intensity of the target protein in PROTAC-treated cells versus vehicle-treated cells.
-
References
- 1. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is PROTAC technology really a game changer for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. Scrutinizing the Therapeutic Potential of PROTACs in the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTACs technology for treatment of Alzheimer's disease: Advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Effective Dual PROTAC Degraders for Neurodegenerative Disease-Associated Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Note: Synthesis of Fluorescently Labeled PROTACs with Boc-Pip-butyn
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal machinery to selectively degrade target proteins.[1][2][] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][][4] This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
Fluorescently labeling PROTACs provides a powerful tool for their development and biological characterization.[5][6] Labeled PROTACs enable direct visualization of cellular uptake, distribution, and target engagement.[7][8] Furthermore, techniques like fluorescence polarization (FP) can be used to study the binding kinetics of the PROTAC with its target protein and the E3 ligase, as well as the formation of the ternary complex.[1][9][10]
This application note provides a detailed protocol for the synthesis of a fluorescently labeled PROTAC using a versatile building block, Boc-Pip-butyn . This linker contains a Boc-protected piperidine, which can be coupled to an E3 ligase ligand, and a terminal alkyne group.[11] The alkyne serves as a handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the straightforward attachment of an azide-modified fluorescent dye.[11][12][13][]
General Synthesis Workflow
The overall strategy involves a modular, multi-step synthesis. First, an alkyne-functionalized intermediate is synthesized by coupling the POI ligand (warhead) and the E3 ligase ligand with the this compound linker. Following the assembly of the core PROTAC structure, the terminal alkyne is reacted with an azide-functionalized fluorescent probe via a CuAAC reaction to yield the final fluorescently labeled PROTAC.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence theranostic PROTACs for real-time visualization of ERα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. interchim.fr [interchim.fr]
- 13. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-Pip-butyn CuAAC Reactions
Welcome to the technical support center for troubleshooting low yields in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Boc-piperidine-butyne (Boc-Pip-butyn) and other sterically hindered alkynes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with a Boc-piperidine-alkyne is resulting in a low yield. What are the most common causes?
Low yields in CuAAC reactions, especially with sterically demanding substrates like this compound, can be attributed to several factors:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Disproportionation into Cu(0) and Cu(II) can also occur.
-
Steric Hindrance: The bulky nature of the Boc-protected piperidine (B6355638) group can impede the approach of the reactants and the catalyst, slowing down the reaction rate and potentially lowering the yield.[2][3]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can significantly influence the reaction outcome.
-
Poor Reagent Quality: Impurities in the azide (B81097) or alkyne starting materials can interfere with the catalytic cycle. Azides, in particular, can be unstable.
-
Inadequate Ligand Support: The absence of a suitable stabilizing ligand, or an incorrect ligand-to-copper ratio, can lead to catalyst deactivation.
Q2: How does steric hindrance from the Boc-piperidine group specifically impact the reaction?
Steric hindrance can negatively affect the efficiency, kinetics, selectivity, and overall yield of CuAAC reactions.[2] However, the reaction is known to be remarkably tolerant to a wide range of functional groups and steric bulk.[4] While the reaction may proceed, it might require more forcing conditions, such as elevated temperatures or longer reaction times, to achieve a satisfactory yield.[5] In some cases, increasing the temperature can help overcome the conformational barriers of large molecules, exposing the reactive sites.[5]
Q3: What is the best copper source to use for this type of reaction?
The most convenient and commonly used method is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270).[6] This approach is practical as it mitigates the need for handling potentially unstable Cu(I) salts. While other sources like CuI or CuBr can be used, they may not be ideal when maximal reaction rates are desired.[7]
Q4: Is a ligand necessary for the CuAAC reaction to proceed?
While the CuAAC reaction can sometimes proceed without a ligand, using one is highly recommended, especially for challenging substrates. Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) and the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used to:
-
Stabilize the Cu(I) catalyst against oxidation and disproportionation.[8]
-
Increase the catalyst's solubility.[8]
-
Accelerate the reaction rate.[4]
Q5: How can I purify my triazole product and remove residual copper?
Residual copper can be problematic for downstream applications. Purification can be achieved through:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying the triazole product.
-
Chelating Agents: After the reaction, adding a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester the copper ions, which can then be removed during an aqueous workup.
-
Specialized Resins: Copper-scavenging resins are commercially available and can be effective in removing trace amounts of copper from the final product.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Explanation |
| Catalyst (Cu(I)) Oxidation | 1. Degas Solvents: Sparge all solvents with an inert gas (Argon or Nitrogen) before use.[8] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., in a glovebox or using a balloon filled with inert gas).[8] 3. Fresh Reducing Agent: Prepare a fresh solution of sodium ascorbate immediately before use. | Oxygen in the reaction mixture will rapidly oxidize the active Cu(I) catalyst to the inactive Cu(II) form, halting the reaction. |
| Steric Hindrance | 1. Increase Temperature: Gently heat the reaction (e.g., to 40-60 °C).[7] 2. Prolong Reaction Time: Monitor the reaction over an extended period (e.g., 24-48 hours). 3. Optimize Ligand: For particularly bulky substrates, specialized ligands may be beneficial.[9] | Sterically demanding substrates like this compound may require more energy to overcome the activation barrier. Increased temperature and longer reaction times can facilitate this. |
| Poor Reagent Solubility | 1. Co-solvents: Use a co-solvent system. Common choices include t-BuOH/H₂O, THF/H₂O, or DMSO/H₂O.[10] 2. Homogeneous Solution: Ensure all reactants are fully dissolved before initiating the reaction. | If reactants are not fully dissolved, the reaction will be slow and incomplete. DMSO is particularly effective at dissolving a wide range of organic molecules. |
| Inhibitory Ligand-Copper Complexes | 1. Adjust Ligand:Copper Ratio: An excess of a strongly chelating ligand can sometimes inhibit the reaction. A 1:1 or 2:1 ratio may be optimal in some cases.[7] 2. Use Coordinating Solvents: Solvents like DMSO, DMF, or NMP can help to disrupt inhibitory complexes.[7] | While ligands are beneficial, an excess of a very strong chelator can sometimes block the copper's coordination sites, preventing the alkyne from binding. |
Issue 2: Presence of Side Products (e.g., Alkyne Dimerization)
| Potential Cause | Recommended Solution | Explanation |
| Glaser Coupling (Oxidative Homocoupling) | 1. Sufficient Reducing Agent: Ensure an adequate excess of sodium ascorbate is present throughout the reaction. 2. Minimize Oxygen: Rigorously exclude oxygen from the reaction mixture. | The Glaser coupling is a common side reaction where two terminal alkynes couple in the presence of Cu(II) and oxygen. Maintaining a reducing environment minimizes the formation of Cu(II). |
| Byproducts from Ascorbate Oxidation | 1. Use Aminoguanidine (B1677879): In sensitive bioconjugation reactions, aminoguanidine can be added to trap reactive byproducts of ascorbate oxidation.[5] | The oxidation of ascorbate can generate reactive carbonyl species that may lead to unwanted side reactions with certain substrates. |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
Dissolve the this compound alkyne (1.0 eq.) and the azide (1.0-1.2 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in H₂O).
-
Prepare a stock solution of Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.5 M in H₂O).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 0.5 M in H₂O).
-
-
Reaction Setup (Order of Addition is Crucial):
-
In a reaction vial, add the solution of the alkyne and azide.
-
If using a ligand, add the THPTA solution (to a final concentration of 5 mol%).
-
Add the CuSO₄ solution (to a final concentration of 1-5 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 10-20 mol%).[8]
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, consider gentle heating (40-60 °C).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a solution of EDTA to chelate the copper.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.
References
- 1. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A tris(benzyltriazolemethyl)amine-based cage as a CuAAC ligand tolerant to exogeneous bulky nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
Technical Support Center: Optimizing Boc-Pip-Butyn Conjugation
Welcome to the technical support center for the optimization of Boc-Pip-butyn conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient conjugation experiments. The this compound conjugation is typically achieved through a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this compound conjugation?
A1: The conjugation of a Boc-protected piperidine (B6355638) derivative (functionalized with a halide or triflate) with a butyne derivative occurs via a Sonogashira cross-coupling reaction. This reaction is catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base. The reaction involves a catalytic cycle with the palladium catalyst and a second cycle with the copper co-catalyst.
Q2: My Sonogashira reaction is not proceeding or is showing very low conversion. What are the initial critical checks?
A2: For a failing reaction, the primary areas to investigate are the catalyst, the quality of the reagents, and the reaction conditions. It is crucial to ensure that your palladium catalyst and copper co-catalyst are active and have not degraded. Additionally, anhydrous and anaerobic conditions are critical, as oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[1] It is recommended to degas the solvent and run the reaction under an inert atmosphere, such as argon or nitrogen.[1]
Q3: I am observing a black precipitate in my reaction. What does this indicate?
A3: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition of the palladium catalyst.[1] This can be triggered by the presence of impurities, the choice of an inappropriate solvent, or an incorrect reaction temperature.[1] To prevent this, it is advisable to use fresh, high-purity reagents and solvents.[1]
Q4: What is the expected order of reactivity for the halide on the Boc-piperidine substrate?
A4: The reactivity of the aryl or vinyl halide significantly influences the reaction rate. The general trend for reactivity, from most to least reactive, is: I > OTf > Br > Cl.[1] Consequently, iodo-piperidine derivatives are the most reactive and can often be coupled at room temperature, whereas bromo-piperidine derivatives may necessitate heating.[1] Chloro-piperidine derivatives are generally the least reactive.[2]
Q5: Is it possible to perform the this compound conjugation without a copper co-catalyst?
A5: Yes, copper-free Sonogashira reactions are not only possible but often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1] These reactions might require the use of specific ligands or adjustments to the reaction conditions to proceed efficiently.[1]
Troubleshooting Guide
Problem 1: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Low Reactivity of Halide | If using a bromide or chloride, consider switching to an iodide derivative of your Boc-piperidine for faster kinetics.[1][2] |
| Insufficient Temperature | For less reactive halides (e.g., bromides), an increase in temperature is often necessary to drive the reaction to completion.[2][3] |
| Suboptimal Catalyst/Ligand | For sterically hindered or electron-rich substrates, consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity.[4][5] |
| Poor Solvent Choice | Ensure the solvent is anhydrous and degassed. Polar aprotic solvents like DMF or THF are commonly used.[3][6] However, in some cases, non-polar solvents like toluene (B28343) can be effective.[6] |
| Base Inefficiency | An amine base like triethylamine (B128534) or diisopropylamine (B44863) is typically used.[1] Ensure the base is dry and added in sufficient excess to neutralize the generated acid. |
Problem 2: Formation of Significant Alkyne Homocoupling (Glaser Product)
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly.[1][4] |
| High Copper(I) Concentration | While catalytic, an excess of the copper co-catalyst can promote the homocoupling pathway.[5] Reduce the loading of the Cu(I) co-catalyst. |
| Slow Cross-Coupling | If the desired cross-coupling is slow, the competing homocoupling reaction can become more prominent.[5] Address the slow cross-coupling using the steps outlined in "Problem 1". |
| Inherent Alkyne Reactivity | Some terminal alkynes are more prone to homocoupling. The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[5] |
Quantitative Data Summary
The reaction rate of a Sonogashira coupling is highly dependent on the nature of the halide on the electrophile. The following table provides a qualitative comparison of reaction times and conditions based on the halide.
| Halide on Boc-Piperidine | Relative Reaction Rate | Typical Temperature | Notes |
| Iodide (I) | Fastest | Room Temperature to 40 °C | Generally provides the best results with the shortest reaction times.[2] |
| Triflate (OTf) | Fast | Room Temperature to 60 °C | A good alternative to iodide, offering high reactivity.[2] |
| Bromide (Br) | Moderate | 50 °C to 100 °C | Requires higher temperatures and may need more specialized catalyst systems for good yields.[2][3] |
| Chloride (Cl) | Slowest | >100 °C | The most challenging substrate, often requiring highly active catalysts and ligands.[2][4] |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halide-functionalized Boc-piperidine (1.0 eq)
-
Terminal butyne derivative (1.1-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 eq)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the halide-functionalized Boc-piperidine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, deoxygenated solvent, followed by the amine base.
-
Add the terminal butyne derivative to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature for iodides, heating for bromides).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid alkyne homocoupling.
Materials:
-
Halide-functionalized Boc-piperidine (1.0 eq)
-
Terminal butyne derivative (1.2-2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., PPh₃, XPhos, 2-4 mol%)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF, dioxane)
-
Organic base (e.g., triethylamine, diisopropylethylamine, 2-3 eq) or inorganic base (e.g., Cs₂CO₃, K₂CO₃, 2 eq)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the halide-functionalized Boc-piperidine, palladium catalyst, and phosphine ligand.
-
Add the anhydrous, deoxygenated solvent and the base.
-
Add the terminal butyne derivative.
-
Stir the mixture at the optimized temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualized Workflows and Logic
Caption: A generalized experimental workflow for the Sonogashira coupling of Boc-Pip and butyne derivatives.
Caption: A decision-making workflow for troubleshooting low-yielding this compound conjugation reactions.
References
Technical Support Center: Enhancing the Solubility of Boc-Pip-butyn PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Boc-Pip-butyn PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing PROTAC has poor aqueous solubility. What are the likely contributing factors?
A1: The low solubility of your PROTAC is likely due to a combination of factors inherent to many PROTAC molecules. These molecules are often large, with high molecular weights that push them into the "beyond rule of five" (bRo5) chemical space, which inherently limits their solubility.[1][2] Specifically for a this compound PROTAC, the tert-butyloxycarbonyl (Boc) protecting group and the alkyl chain of the piperidine (B6355638) and butynyl linker are hydrophobic and can significantly decrease aqueous solubility.[1] The overall crystallinity of the solid-state PROTAC also plays a crucial role; a highly crystalline material will generally have lower solubility than its amorphous form.[1]
Q2: How does the this compound linker specifically impact the solubility of my PROTAC?
A2: The this compound linker possesses components that have opposing effects on solubility:
-
Boc (tert-butyloxycarbonyl) group: This is a hydrophobic protecting group that significantly decreases aqueous solubility.[1]
-
Piperidine (Pip) ring: The piperidine ring is a basic and relatively polar moiety. The presence of this basic nitrogen can allow for salt formation at a lower pH, which can improve solubility.[3]
-
Butyn group: The alkyne function itself is relatively nonpolar, contributing to the overall hydrophobicity of the linker.
Q3: What are the main strategies to improve the solubility of my this compound PROTAC?
A3: There are two primary approaches to enhance the solubility of your PROTAC: chemical modification and advanced formulation strategies.[1] Chemical modifications involve altering the PROTAC structure itself, such as by deprotecting the Boc group to reveal a more polar amine, or by incorporating additional ionizable groups into the linker or ligands.[1][3] Formulation strategies focus on how the PROTAC is prepared for delivery, and include techniques like creating amorphous solid dispersions (ASDs), using nanoformulations, or forming cyclodextrin (B1172386) inclusion complexes.[3][4][5]
Troubleshooting Guides
Problem 1: PROTAC precipitates out of solution during in vitro assays when diluted from a DMSO stock into an aqueous buffer.
This is a common issue arising from the poor intrinsic solubility of the PROTAC in aqueous media.
Troubleshooting Workflow
Caption: Decision workflow for addressing PROTAC precipitation in vitro.
Problem 2: Low and variable oral bioavailability in animal studies due to poor solubility.
Poor aqueous solubility is a major factor limiting the oral bioavailability of PROTACs.[6] The following formulation and chemical modification strategies can address this.
Advanced Solubility Enhancement Strategies
Chemical Modification
Rational chemical modifications to the PROTAC structure can significantly improve its physicochemical properties.[3]
| Modification Strategy | Rationale | Expected Improvement |
| Boc Deprotection | Removal of the hydrophobic Boc group exposes a more polar amine, which can be protonated at physiological pH.[1] | Significant increase in aqueous solubility. |
| Incorporate Ionizable Groups | Replacing parts of the linker with saturated nitrogen heterocycles (e.g., piperazine) introduces ionizable basic centers.[3][7] | A 170-fold increase in solubility was observed with a bis-basic piperazine (B1678402) modification.[7] |
| Optimize Linker Composition | Balance hydrophilicity and hydrophobicity by using more hydrophilic linkers (e.g., PEG-based) versus more hydrophobic ones (e.g., alkyl chains).[3] | Improved balance of solubility and cell permeability.[8] |
Formulation Strategies
Advanced formulation techniques can significantly improve the dissolution and absorption of poorly soluble PROTACs.[3]
| Formulation Strategy | Description | Expected Improvement |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in an amorphous state within a polymer matrix (e.g., HPMCAS), preventing crystallization and enhancing dissolution.[4][6] | Up to a 2-fold increase in drug supersaturation compared to the pure amorphous drug.[4][9] |
| Nanoformulations (e.g., SEDDS) | Lipid-based formulations like self-emulsifying drug delivery systems can improve the solubility and absorption of lipophilic PROTACs.[6][10] | Significantly enhanced solubility in aqueous and biorelevant media.[6] |
| Cyclodextrin Inclusion Complexes | The PROTAC molecule is encapsulated within a cyclodextrin (e.g., HP-β-CD), forming a more soluble complex.[5][11] | Significantly improved dissolution rate and release amount.[5] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is adapted from studies on enhancing PROTAC solubility using ASDs.[4][9]
-
Preparation of Stock Solutions:
-
Dissolve the this compound PROTAC and a polymer excipient (e.g., hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) - HPMCAS) in a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) to achieve the desired drug loading (e.g., 10-20% w/w).
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure until a thin film is formed.
-
-
Drying:
-
Further dry the resulting solid film under a high vacuum for at least 24 hours to remove any residual solvent.
-
-
Collection and Storage:
-
Scrape the solid ASD from the flask.
-
Store in a desiccator at room temperature.
-
-
Characterization (Recommended):
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
This protocol provides a method for forming a solid PROTAC-cyclodextrin inclusion complex.[1][5]
-
Cyclodextrin Solution Preparation:
-
Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD, or sulfobutyl ether-β-cyclodextrin, SBE-β-CD) in deionized water to create a concentrated solution (e.g., 20-40% w/v).
-
-
Complexation:
-
Add the this compound PROTAC to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2).
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may become clearer as the PROTAC dissolves.
-
-
Lyophilization (Freeze-Drying):
-
Freeze the solution using a dry ice/acetone bath or a freezer set to -80°C.
-
Lyophilize the frozen sample under high vacuum until all the water has been removed, resulting in a fluffy powder.
-
-
Characterization (Recommended):
PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: General mechanism of PROTAC-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug [mdpi.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cellular Uptake of Boc-Pip-butyn PROTACs
Welcome to the technical support center for researchers utilizing Boc-Pip-butyn PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you address challenges related to poor cellular uptake and efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low degradation of our target protein with our this compound PROTAC, even at high concentrations. What are the potential causes related to cellular uptake?
A1: Poor cellular uptake is a common challenge for PROTACs due to their high molecular weight and complex physicochemical properties. For this compound PROTACs, several factors could be contributing to low cell permeability:
-
High Lipophilicity of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) (Pip) moiety is bulky and lipophilic. While some lipophilicity can aid in passive diffusion across the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and aggregation, preventing the PROTAC from reaching the cell surface.
-
Overall Molecular Size: PROTACs are inherently large molecules, which can hinder their ability to efficiently cross the cell membrane.[1] The combination of the Boc-Pip moiety, the butynyl linker, the E3 ligase ligand, and the warhead can result in a molecule that is outside the optimal range for passive diffusion.
-
Linker Rigidity: A rigid butynyl linker may not allow for the conformational flexibility required for the PROTAC to adopt a more compact, "chameleon-like" structure that can facilitate membrane transit.[2]
-
Efflux Pump Activity: The PROTAC may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing the accumulation of a sufficient intracellular concentration.
Q2: How can we experimentally verify that poor cellular uptake is the primary issue?
A2: A systematic approach is necessary to confirm that poor permeability is the root cause of low efficacy.[3] We recommend the following experimental workflow:
Caption: A logical workflow for troubleshooting poor PROTAC efficacy.
If your this compound PROTAC shows good activity in biochemical assays (Step 2) but fails to degrade the target protein in cellular assays, and direct measurement of intracellular concentration (Step 3) is low, then poor cellular uptake is strongly indicated.
Q3: What strategies can we employ to improve the cellular uptake of our existing this compound PROTAC?
A3: While redesigning the PROTAC is often the most effective long-term solution, several strategies can be attempted with your current compound:
-
Use of Permeabilizing Agents: In initial mechanistic studies, non-ionic detergents like digitonin (B1670571) or saponin (B1150181) at low concentrations can be used to permeabilize the cell membrane and facilitate PROTAC entry. This can help determine if the PROTAC is effective once inside the cell. Note that this is not a therapeutically viable approach.
-
Nanoparticle Formulation: Encapsulating the PROTAC in lipid-based nanoparticles (LNPs) or polymeric micelles can improve its solubility and facilitate cellular uptake through endocytosis.[4]
-
Prodrug Strategies: While complex, modifying the PROTAC with a cleavable moiety that improves permeability and is removed intracellularly to release the active PROTAC is a potential, albeit advanced, strategy.[5]
Q4: If we decide to redesign our PROTAC, what modifications to the this compound structure should we consider?
A4: Systematic modification of the PROTAC structure can lead to significant improvements in cellular permeability. Consider the following:
-
Boc Group Removal/Replacement: The Boc group is a protecting group and may not be necessary for the final PROTAC's activity. Deprotection to reveal the secondary amine of the piperidine will introduce a basic center. At physiological pH, this amine may be protonated, which can increase aqueous solubility. However, the resulting positive charge can also hinder passive diffusion across the lipid bilayer. A systematic evaluation of N-alkylation or N-acylation of the piperidine with small, polar, or ionizable groups could be beneficial.
-
Linker Modification:
-
Composition: Replacing the rigid butynyl linker with a more flexible polyethylene (B3416737) glycol (PEG) or alkyl chain can allow the PROTAC to adopt conformations that are more favorable for cell entry.[5]
-
Introducing Polar Functionality: Incorporating polar groups like ethers or amides (while being mindful of hydrogen bond donor count) into the linker can modulate the PROTAC's overall physicochemical properties.
-
-
Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar groups and reduce the molecule's effective size, promoting a more "globular" shape that is more amenable to passive diffusion.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action | Expected Outcome |
| No target degradation at any concentration. | Poor cellular permeability of the this compound PROTAC. | 1. Perform a cell-free biochemical binding assay (e.g., TR-FRET, FP) to confirm binding to the target protein and E3 ligase. 2. Use a cellular thermal shift assay (CETSA) or NanoBRET assay to assess target engagement in intact vs. permeabilized cells.[6][7] | 1. If binding is confirmed biochemically but not in intact cells, poor permeability is likely. 2. A significant increase in target engagement in permeabilized cells points to a permeability issue. |
| High DC50 value (low potency) in cellular assays. | Inefficient cellular uptake leading to low intracellular concentration. | 1. Quantify the intracellular concentration of the PROTAC using LC-MS/MS. 2. Test the PROTAC in cell lines with varying expression levels of efflux pumps. | 1. A low intracellular concentration relative to the applied dose confirms poor uptake. 2. Higher potency in cells with low efflux pump expression suggests the PROTAC is a substrate for these transporters. |
| "Hook effect" observed at lower than expected concentrations. | While typically due to the formation of non-productive binary complexes at high concentrations, very poor permeability could lead to a narrow therapeutic window, making the hook effect appear more pronounced. | Perform a wide dose-response curve (e.g., from pM to high µM) to accurately determine the optimal concentration and the onset of the hook effect.[8] | A clearer understanding of the dose-response relationship to distinguish between permeability issues and the intrinsic properties of the ternary complex formation. |
| Inconsistent results between experimental batches. | Instability or aggregation of the this compound PROTAC in aqueous media due to high lipophilicity. | 1. Assess the solubility of the PROTAC in your cell culture media. 2. Check the stability of the PROTAC in media over the time course of the experiment using LC-MS. | 1. If solubility is low, consider using a co-solvent (e.g., DMSO, ensuring the final concentration is non-toxic to cells). 2. If the compound is unstable, this will need to be addressed through chemical modification. |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of your this compound PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the PROTAC-mediated interaction between the target protein and the E3 ligase in a cellular context.[3]
-
Cell Treatment: Treat cells with the optimal degradation concentration of your this compound PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washes and Elution: Wash the beads multiple times with lysis buffer to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for the target protein, the E3 ligase, and other components of the ubiquitin-proteasome system.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that can provide a high-throughput assessment of a compound's passive membrane permeability.[8]
-
Prepare Donor Plate: Add a solution of the this compound PROTAC in a buffer at a known concentration to a 96-well donor plate.
-
Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer.
-
Assemble the PAMPA Sandwich: Coat the filter of the donor plate with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate Permeability Coefficient (Pe): The permeability coefficient is calculated based on the change in concentration in the acceptor well over time.
Signaling and Experimental Workflow Diagrams
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A simplified workflow from extracellular application to intracellular effect.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Reductively activated CPP–PROTAC nanocomplexes enhance target degradation via efficient cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Boc-Pip-butyn PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Boc-Pip-butyn PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can limit the in vivo stability of this compound PROTACs?
A1: The in vivo stability of this compound PROTACs is influenced by several factors, primarily their susceptibility to metabolic degradation, poor pharmacokinetic properties, and inherent chemical instability. The Boc (tert-butyloxycarbonyl) protecting group can be labile in acidic environments or cleaved by certain enzymes. The piperidine (B6355638) ring and the butyne linker are potential sites for enzymatic modification, such as oxidation by cytochrome P450 (CYP) enzymes.
Q2: How does the "this compound" linker influence the overall properties of the PROTAC?
A2: The linker is a critical determinant of a PROTAC's biological activity and drug-like properties. The "this compound" linker, being relatively rigid due to the alkyne moiety, can favorably pre-organize the PROTAC for ternary complex formation. However, this rigidity and the chemical nature of its components can also present challenges for solubility and metabolic stability. The piperidine group can influence solubility and cell permeability, while the butyne group may be susceptible to metabolic enzymes.
Q3: What are the common metabolic pathways that may lead to the degradation of this compound PROTACs?
A3: Potential metabolic pathways for this compound PROTACs include:
-
Hydrolysis: Cleavage of the Boc protecting group.
-
Oxidation: Hydroxylation of the piperidine ring or other aliphatic parts of the molecule by CYP enzymes.
-
Reduction: The butyne linker could potentially undergo reduction, although this is generally less common than oxidation.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Q4: Can formulation strategies enhance the in vivo performance of this compound PROTACs?
A4: Yes, formulation can significantly improve in vivo exposure. For PROTACs with poor solubility, amorphous solid dispersions (ASDs) or lipid-based formulations can enhance oral bioavailability. The use of excipients that inhibit certain metabolic enzymes could also be explored, though this is a more complex strategy.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution & Methodology |
| Low in vivo efficacy despite good in vitro potency | Poor pharmacokinetic (PK) properties (e.g., low exposure, rapid clearance). | 1. Conduct PK studies: Assess plasma and tissue exposure of the PROTAC over time in an animal model (e.g., mouse, rat). 2. Formulation optimization: If solubility is low, consider formulating the PROTAC as an amorphous solid dispersion (ASD) or in a lipid-based vehicle to improve oral absorption. |
| High metabolic instability | The PROTAC is rapidly metabolized by liver enzymes (e.g., CYPs). | 1. In vitro metabolic stability assay: Use liver microsomes or hepatocytes to identify the rate of metabolism and potential "metabolic soft spots". 2. Structural modification: Modify the this compound linker or the ligands to block sites of metabolism. For example, introducing fluorine atoms at metabolically liable positions can block oxidation. Replacing the butyne with a more stable group could also be considered if it is identified as a primary site of metabolism. |
| High variability in animal studies | Inconsistent formulation, dosing, or food effects. | 1. Ensure formulation homogeneity: Prepare and administer a consistent and stable formulation. 2. Control for food effects: For oral dosing, consider the impact of food on absorption and standardize feeding protocols. |
| Observed toxicity in animal models | Off-target effects of the PROTAC or its metabolites. | 1. Characterize metabolites: Identify the major metabolites and assess their pharmacological activity and potential toxicity. 2. Global proteomics: Analyze changes in the cellular proteome to identify any off-target protein degradation. |
Data Presentation
Table 1: Hypothetical In Vitro Metabolic Stability of this compound PROTAC Analogs
| Compound | Linker Modification | t½ in Human Liver Microsomes (min) | Intrinsic Clearance (μL/min/mg protein) |
| Parent PROTAC | This compound | 15 | 92.4 |
| Analog 1 | Fluorination on Piperidine | 45 | 30.8 |
| Analog 2 | Replacement of Butyne with Cyclopropyl | 60 | 23.1 |
| Analog 3 | Replacement of Boc with a more stable group | 25 | 55.5 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound PROTAC Analogs in Mice (10 mg/kg, Oral Dosing)
| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Parent PROTAC | 150 | 450 | 5 |
| Analog 1 | 450 | 1800 | 20 |
| Analog 2 | 600 | 2400 | 28 |
| Formulation A (ASD) of Parent | 500 | 1500 | 18 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the intrinsic clearance of a this compound PROTAC.
Materials:
-
This compound PROTAC
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO.
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Amorphous Solid Dispersion (ASD) Formulation for Improved Oral Bioavailability
Objective: To prepare an ASD of a this compound PROTAC to enhance its aqueous solubility and oral absorption.
Materials:
-
This compound PROTAC
-
A suitable polymer (e.g., HPMCAS, PVP VA64)
-
An organic solvent (e.g., dichloromethane, acetone)
-
Spray dryer or rotary evaporator
Procedure:
-
Dissolve both the PROTAC and the chosen polymer in the organic solvent.
-
For spray drying: Spray the solution into a heated drying chamber to rapidly evaporate the solvent, leaving the drug dispersed in the polymer matrix.
-
For rotary evaporation: Evaporate the solvent under vacuum to form a thin film of the drug-polymer mixture. Further dry the film under high vacuum.
-
Characterize the resulting ASD for its solid state (e.g., using DSC to confirm amorphous nature), drug load, and dissolution properties in biorelevant media.
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for improving PROTAC in vivo stability.
Technical Support Center: Copper-Catalyzed N-Boc-Piperidine Alkyne Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing copper catalysts in the coupling reaction between N-Boc-piperidine and butyne derivatives. This resource offers troubleshooting for common experimental issues and answers frequently asked questions to enhance reaction efficiency and success.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the copper-catalyzed coupling of N-Boc-piperidine with butyne derivatives, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Question | Potential Causes | Solutions |
| Low or No Product Yield | My reaction is showing low conversion to the desired product. What could be the issue? | Catalyst Inactivity: The Cu(I) catalyst may have oxidized to the inactive Cu(II) state.[1] | - Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or properly stored copper catalyst.- Consider in situ reduction of a Cu(II) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[1] |
| Suboptimal Reaction Conditions: The solvent, base, or temperature may not be suitable for this specific transformation. | - Screen different solvents (e.g., toluene, DMF, DMSO).- Test various bases (e.g., triethylamine, diisopropylethylamine, or a carbonate base).- Optimize the reaction temperature; some reactions may require heating. | ||
| Poor Quality of Reagents: Impurities in the N-Boc-piperidine or butyne derivative can inhibit the catalyst. | - Use purified reagents. Ensure the alkyne is terminal, as internal alkynes are generally unreactive in this coupling. | ||
| Formation of Side Products | I am observing significant side products, particularly alkyne homocoupling (Glaser coupling). How can I minimize this? | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne.[1] | - Thoroughly degas all solvents and reagents before use.- Maintain a strict inert atmosphere throughout the reaction. |
| Inappropriate Ligand or Ligand-to-Copper Ratio: The ligand can influence the selectivity of the reaction.[1] | - Introduce a ligand to stabilize the Cu(I) catalyst and favor the desired cross-coupling pathway. Common ligands for copper catalysis include phenanthroline or amino acids.[2] | ||
| Difficulty in Product Purification | The crude product mixture is complex and difficult to purify. What are the likely impurities and how can they be avoided? | Excess Reagents: Using a large excess of one of the starting materials can complicate purification. | - Optimize the stoichiometry of the reactants. Aim for a ratio close to 1:1, with a slight excess of the more volatile or easily removed component. |
| Catalyst Residues: Copper salts can be difficult to remove from the final product. | - After the reaction, quench with aqueous ammonia (B1221849) or a solution of EDTA to chelate the copper. Follow with a standard aqueous workup and chromatographic purification. | ||
| Reaction Stalls Before Completion | The reaction starts but does not proceed to completion, even after extended reaction times. What could be the cause? | Catalyst Decomposition: The catalyst may be degrading over the course of the reaction. | - Add the catalyst in portions throughout the reaction.- Use a more robust ligand to stabilize the active catalytic species. |
| Product Inhibition: The product formed may be coordinating to the copper catalyst and inhibiting its activity. | - Try running the reaction at a higher dilution to disfavor product-catalyst interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in the Boc-Pip-butyn reaction?
A1: The copper catalyst, typically in the +1 oxidation state (Cu(I)), plays a crucial role in activating the terminal alkyne. It reacts with the alkyne to form a copper acetylide intermediate.[3] This species is then susceptible to reaction with an electrophile, which in the context of a three-component A3 coupling, is an iminium ion formed in situ from the N-Boc-piperidine and an aldehyde.[3][4]
Q2: Which copper source is best for this reaction?
A2: Common and effective copper(I) sources include copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) chloride (CuCl).[5][6] In some cases, a copper(II) salt like copper(II) acetate (B1210297) (Cu(OAc)₂) or copper(II) sulfate (B86663) (CuSO₄) can be used in conjunction with a reducing agent to generate the active Cu(I) species in situ.[1] The optimal choice may depend on the specific substrates and reaction conditions.
Q3: Is a ligand always necessary for this reaction?
A3: While some copper-catalyzed couplings can proceed without a ligand, the addition of a ligand is often beneficial. Ligands can stabilize the Cu(I) oxidation state, prevent catalyst disproportionation and agglomeration, and increase the reaction rate and yield.[1][2] For couplings involving amines, ligands such as 1,10-phenanthroline (B135089) or amino acids like L-proline have been shown to be effective.[2]
Q4: What is the likely mechanism for the copper-catalyzed coupling of N-Boc-piperidine and a butyne derivative?
A4: While the specific "this compound" reaction is not extensively documented, it likely proceeds via a mechanism analogous to the A3 (Aldehyde-Alkyne-Amine) coupling. In this pathway, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide. Concurrently, the secondary amine (N-Boc-piperidine) reacts with an aldehyde (if present as a third component) to form an iminium ion. The copper acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine (B41283) product and regenerate the catalyst.[3]
Q5: Can internal alkynes be used in this reaction?
A5: Generally, copper-catalyzed couplings of this type require a terminal alkyne with an acidic proton that can be deprotonated to form the copper acetylide intermediate. Internal alkynes lack this acidic proton and are typically unreactive under these conditions.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for a copper-catalyzed A3 coupling reaction involving a secondary amine (e.g., piperidine), an aldehyde, and a terminal alkyne, which serves as a model for the this compound reaction.
| Entry | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | None | Et₃N | Toluene | 80 | 12 | 65 |
| 2 | CuBr (5) | None | Et₃N | Toluene | 80 | 12 | 70 |
| 3 | CuCl (10) | None | - | Toluene | 100 | 12 | 85[5] |
| 4 | CuI (5) | L-Proline (10) | K₂CO₃ | DMSO | 60 | 8 | 80 |
| 5 | CuSO₄/Na Ascorbate (5) | 1,10-Phenanthroline (10) | DBU | DMF | 90 | 10 | 75 |
Note: This data is illustrative and based on typical outcomes for similar A3 coupling reactions. Actual results may vary depending on the specific substrates and experimental conditions.
Experimental Protocols
General Protocol for a Copper-Catalyzed Three-Component Coupling of N-Boc-Piperidine, an Aldehyde, and a Terminal Alkyne:
-
To a dry reaction vessel, add the copper catalyst (e.g., CuI, 5 mol%) and any solid ligand.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the solvent (e.g., toluene, 0.2 M) via syringe.
-
Add the N-Boc-piperidine (1.0 eq.), the aldehyde (1.0 eq.), the terminal alkyne (1.2 eq.), and the base (if required).
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Experimental workflow for the copper-catalyzed this compound reaction.
Caption: Troubleshooting decision tree for the this compound reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Boc-Pip-butyn during synthesis
Welcome to the technical support center for the synthesis and handling of Boc-Pip-butyn and related compounds. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent degradation and overcome common challenges during their experiments.
For the purpose of this guide, "this compound" is assumed to be a piperidine (B6355638) ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a butyne functional group, for instance, 1-(tert-butoxycarbonyl)-4-(but-1-yn-1-yl)piperidine . The principles discussed are broadly applicable to similar structures containing both a Boc-protected amine and an alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound during synthesis?
A1: Degradation of this compound typically occurs at two main sites: the Boc protecting group and the butyne (alkyne) functional group.
-
Boc Group Degradation: The Boc group is highly sensitive to acidic conditions, which can cause its cleavage (deprotection) and expose the piperidine nitrogen. This can lead to unwanted side reactions. High temperatures can also cause thermal cleavage of the Boc group.[1]
-
Alkyne Degradation: The terminal alkyne is susceptible to various side reactions, most notably homocoupling (Glaser coupling) to form a dimeric by-product, especially in the presence of copper salts and oxygen.[2][3] It can also undergo hydration, oxidation, or other additions under certain conditions.[4][5]
Q2: Under what specific conditions is the Boc group unstable?
A2: The Boc group is generally stable to basic conditions and most nucleophiles.[6] However, it is readily cleaved under the following conditions:
-
Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even Lewis acids (e.g., AlCl₃) will rapidly remove the Boc group.[7][8]
-
Acidic Environments: Degradation can occur during aqueous workups with strong acids or during purification on standard silica (B1680970) gel, which is inherently acidic.
-
High Temperatures: Heating above 80-100°C can lead to thermal removal of the Boc group.[1]
-
Very Strong Bases: While generally stable to common bases like triethylamine (B128534) or sodium hydroxide, some very strong bases, such as sodium tert-butoxide, have been reported to cleave Boc groups under specific circumstances.[1]
Q3: What is alkyne homocoupling, and how can it be prevented?
A3: Alkyne homocoupling (or Glaser coupling) is a common side reaction where two molecules of a terminal alkyne react to form a diyne. This process is often catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen.[2][3] To prevent this:
-
Use Copper-Free Conditions: For reactions like Sonogashira coupling, employ copper-free protocols.[2]
-
Maintain an Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain a strict inert atmosphere throughout the reaction.[2]
-
Use High-Quality Reagents: Ensure that catalysts and reagents are fresh and free from oxidative impurities.
Q4: Can I perform reactions on the butyne group without cleaving the Boc group?
A4: Yes, many reactions can be performed on the alkyne while preserving the Boc group, provided that acidic conditions are avoided. The Boc group is compatible with:
-
Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) under neutral or basic conditions.
-
Click chemistry (copper-catalyzed azide-alkyne cycloaddition), though care must be taken with copper salts if homocoupling is a concern.
-
Deprotonation of a terminal alkyne using a strong base (like n-BuLi or NaNH₂) followed by reaction with an electrophile.[4]
Q5: What are the best practices for purifying and storing this compound?
A5: To prevent degradation during purification and storage:
-
Purification: If using silica gel chromatography, consider neutralizing the silica first by washing it with a solution of a non-polar solvent containing a small amount of a volatile base like triethylamine (e.g., 1-2% in hexanes). Alternatively, use neutral alumina (B75360) or reverse-phase chromatography.
-
Storage: Store the purified compound in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent oxidation of the alkyne and slow down potential degradation. For long-term storage, keeping it in a freezer is recommended.
Troubleshooting Guides
Problem 1: Unexpected Loss of the Boc Group
| Symptom | Potential Cause | Recommended Solution |
| TLC or LC-MS analysis shows a new, more polar spot corresponding to the deprotected amine. | Acidic Conditions: A reagent, solvent, or workup step is introducing acid. Standard silica gel can also be a source. | • Ensure all reagents and solvents are neutral or basic.• If an acidic reagent is necessary, consider an alternative protecting group.• During workup, use a mild basic wash (e.g., saturated NaHCO₃ solution).• For chromatography, use neutralized silica gel or an alternative stationary phase.[8] |
| Product degradation is observed after heating the reaction mixture. | Thermal Instability: The reaction temperature is too high, causing thermal cleavage of the Boc group. | • Lower the reaction temperature and monitor for a longer duration.• If high temperature is unavoidable, consider a more thermally stable protecting group like Cbz.[7] |
Problem 2: Formation of Alkyne Dimer By-product
| Symptom | Potential Cause | Recommended Solution |
| Mass spectrometry shows a peak at approximately double the mass of the expected product minus two protons (M*2-2H). | Glaser Homocoupling: The reaction uses a copper(I) catalyst, and oxygen is present in the reaction vessel. | • Switch to a well-established copper-free Sonogashira protocol.[2]• Rigorously degas all solvents and reagents before use.• Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experiment.[2] |
| The reaction mixture turns blue or green, indicating oxidation of copper. | Presence of Oxygen: The inert atmosphere is not being maintained effectively. | • Check for leaks in the reaction setup.• Use fresh, high-purity solvents and degas them thoroughly.• Consider adding a reducing agent or a ligand that stabilizes Cu(I). |
Data Summary
Table 1: Stability of the Boc Protecting Group
| Condition | Stability | Notes |
| Strong Acids (TFA, HCl) | Unstable | Rapid cleavage occurs at room temperature.[8] |
| Weak Acids (e.g., Acetic Acid) | Generally Stable | Cleavage may occur slowly or at elevated temperatures. |
| Standard Silica Gel | Potentially Unstable | The acidic nature of silica can cause partial or full deprotection during chromatography. |
| Strong Bases (NaOH, K₂CO₃) | Stable | The Boc group is resistant to hydrolysis under basic conditions.[1][9] |
| Nucleophiles (e.g., amines, hydrides) | Stable | Generally unreactive towards nucleophilic attack.[6] |
| Hydrogenation (H₂, Pd/C) | Stable | Compatible with catalytic hydrogenation conditions used to remove groups like Cbz or benzyl (B1604629) esters.[7] |
| Elevated Temperatures (>80 °C) | Potentially Unstable | Thermal deprotection can occur.[1] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed to minimize alkyne homocoupling by avoiding the use of a copper co-catalyst.
-
Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃ or an amine base like triethylamine, 2-3 eq.).
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a thoroughly degassed solvent (e.g., THF, DMF, or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash with water or brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using chromatography on neutralized silica gel.
Protocol 2: Neutralization of Silica Gel for Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or ethyl acetate/hexanes mixture).
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-30 minutes.
-
Pack the column with the neutralized silica slurry as usual.
-
Run the column using an eluent that also contains a small amount of triethylamine (e.g., 0.5-1%) to maintain the neutrality of the column throughout the purification process.
Visualizations
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Bridging the Gap to Degradation: A Comparative Analysis of Boc-Pip-butyn and Alkyl Chain Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a pivotal role. The choice of linker chemistry significantly influences a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a detailed comparison of two distinct linker strategies: the rigid Boc-Pip-butyn derived linker and the flexible, traditional alkyl chain linker, supported by experimental data and detailed protocols.
The fundamental role of a PROTAC is to induce the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent degradation of the target. The linker's length, rigidity, and chemical composition are critical parameters that dictate the geometry and stability of this ternary complex, directly impacting the degradation efficiency, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
At a Glance: this compound vs. Alkyl Chain Linkers
| Feature | This compound Derived Linker | Alkyl Chain Linker |
| Flexibility | Rigid | Flexible |
| Conformation | Pre-organizes the PROTAC into a potentially more bioactive conformation for ternary complex formation.[] | Offers a high degree of conformational freedom, which can be crucial for achieving a productive ternary complex.[2][3] |
| Synthesis | Often incorporated using "click chemistry," allowing for modular and efficient synthesis of PROTAC libraries.[4][][6] | Synthetically accessible and straightforward to incorporate using standard amide coupling reactions.[7] |
| Efficacy | Can lead to highly potent degraders with sub-nanomolar DC50 values.[8][9][10][11][12] | Efficacy is highly dependent on length and context; can result in potent degraders, but excessive flexibility may be detrimental.[2][13] |
| Potential Issues | Rigidity might be suboptimal for certain target-E3 ligase pairs that require more conformational adaptability. | Can be associated with lower aqueous solubility and potential metabolic instability.[][3] |
Quantitative Performance Data
Direct head-to-head comparison of different linker types in a single study for the same target and E3 ligase is often challenging to find in published literature. However, by examining potent PROTACs developed for the same target, in this case, the Androgen Receptor (AR), we can draw insightful comparisons.
Case Study: Androgen Receptor (AR) Degraders
The Androgen Receptor is a key target in prostate cancer. Below is a comparison of ARD-266, a highly potent PROTAC utilizing a rigid linker derived from a piperidine-butyne building block, and a representative PROTAC with a flexible alkyl chain.
Table 1: Comparative Degradation Efficiency of AR-Targeting PROTACs
| PROTAC | Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| ARD-266 | Rigid (Piperidine-butyne based) | Androgen Receptor (AR) | VHL | LNCaP, VCaP, 22Rv1 | 0.2 - 1 | >95 | [8][9][10][11][12] |
| Representative PROTAC | Flexible (Alkyl Chain) | Androgen Receptor (AR) | VHL | - | Potency can vary, often in the nanomolar to micromolar range depending on length and context. | Variable | [2][3] |
The sub-nanomolar potency of ARD-266 highlights the potential of rigid linkers to create highly efficient degraders.[8][9][10][11][12] The rigidity imparted by the piperidine (B6355638) and alkyne moieties can pre-organize the molecule into a conformation that is optimal for forming a stable and productive ternary complex between the Androgen Receptor and the VHL E3 ligase.[]
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of these different linker strategies, a series of experiments are crucial. The following diagrams illustrate the key biological pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
A rigorous evaluation of PROTAC efficacy relies on well-defined experimental protocols. Below are methodologies for key assays.
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol provides a general overview of synthesizing a PROTAC using a this compound building block and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4][][6]
Materials:
-
This compound building block
-
Azide-functionalized E3 ligase ligand
-
POI-binding warhead with a suitable functional group for attachment
-
Copper(I) catalyst (e.g., copper(I) iodide)
-
Ligand (e.g., TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Solvents (e.g., DMF, DMSO)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Coupling reagents (e.g., HATU, DIPEA) for final amide bond formation
-
Purification supplies (e.g., HPLC)
Methodology:
-
Click Reaction:
-
Dissolve the this compound linker and the azide-functionalized E3 ligase ligand in a suitable solvent.
-
Add the copper(I) catalyst, ligand, and reducing agent.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting triazole-containing intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).
-
Add TFA and stir at room temperature to remove the Boc protecting group.
-
Evaporate the solvent and TFA under reduced pressure.
-
-
Final Coupling:
-
Dissolve the deprotected intermediate and the POI-binding warhead (with a carboxylic acid) in a suitable solvent.
-
Add coupling reagents (e.g., HATU and DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify target protein degradation in cells treated with a PROTAC.[7][14][15][16][17][18]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay quantifies the formation of the ternary complex induced by the PROTAC.[14][15][19][20][21]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-fused target protein
-
Expression vector for HaloTag®-fused E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC stock solution
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with 460 nm and >610 nm filters
Methodology:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
-
Compound Treatment and Reagent Addition:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Signal Measurement and Analysis:
-
Measure the donor (460 nm) and acceptor (>610 nm) emission signals.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for complex formation.
-
Conclusion
The choice between a rigid this compound derived linker and a flexible alkyl chain linker is a critical decision in PROTAC design that lacks a one-size-fits-all answer. The remarkable potency of PROTACs like ARD-266, which incorporates a rigid piperidine-butyne based linker, underscores the power of this approach to achieve highly efficacious degraders, likely by minimizing the entropic penalty of ternary complex formation. Conversely, the synthetic simplicity and conformational adaptability of alkyl chains make them an invaluable tool, particularly in the early stages of PROTAC development. A systematic investigation of linker properties, guided by robust experimental evaluation as outlined in this guide, is paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. ARD-266 | Androgen Receptor Degrader | DC Chemicals [dcchemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. ptglab.com [ptglab.com]
- 18. m.youtube.com [m.youtube.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 21. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Validating PROTAC Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the target engagement of Proteolysis Targeting Chimeras (PROTACs) in a cellular context. It should be noted that the initially requested topic, "Boc-Pip-butyn PROTAC," is based on a misunderstanding. This compound is not a PROTAC itself, but a chemical linker used in the synthesis of PROTACs. To illustrate the principles of target engagement validation, this guide will focus on two well-characterized PROTACs that target the Bromodomain-containing protein 4 (BRD4): dBET1 and MZ1 .
Introduction to dBET1 and MZ1
Both dBET1 and MZ1 are potent degraders of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4, a key regulator of oncogene expression. They share the same "warhead," (+)-JQ1, which binds to the bromodomains of BET proteins. Their primary difference lies in the E3 ubiquitin ligase they recruit for target degradation.
-
dBET1 recruits the Cereblon (CRBN) E3 ligase.
-
MZ1 recruits the von Hippel-Lindau (VHL) E3 ligase.
This difference in E3 ligase recruitment can lead to variations in their degradation efficiency, selectivity, and potential off-target effects.
Mechanism of Action of a PROTAC
PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein and another ligand that binds to an E3 ubiquitin ligase, connected by a chemical linker. This simultaneous binding forms a ternary complex, bringing the target protein in close proximity to the E3 ligase. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome.
Comparison of Target Engagement Validation Methods
Validating that a PROTAC engages its intended target and induces its degradation is crucial. A variety of assays are employed to confirm target engagement at different stages of the degradation process.
Experimental Workflow for Target Validation
A typical workflow to validate PROTAC target engagement involves a series of experiments to confirm target degradation, rule out off-target effects, and elucidate the mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of dBET1 and MZ1. Absolute values can vary depending on the cell line and experimental conditions.
Table 1: Comparative Degradation Potency (DC50)
The DC50 value is the concentration of the PROTAC required to degrade 50% of the target protein. Lower DC50 values indicate higher potency.
| Cell Line | Cancer Type | dBET1 DC50 (µM) | MZ1 DC50 (µM) | Reference |
| A549 | Lung Carcinoma | < 0.01 | ~0.1 - 1 | [1] |
| HCT116 | Colorectal Carcinoma | ~0.01 - 0.1 | ~0.1 - 1 | [1] |
| HeLa | Cervical Cancer | ~0.01 - 0.1 | ~0.1 - 1 | [1] |
| MM.1S | Multiple Myeloma | < 0.01 | ~0.1 - 1 | [1] |
| MV4-11 | Acute Myeloid Leukemia | Not explicitly stated | 0.110 | [1][2] |
| NB4 | Acute Promyelocytic Leukemia | Not explicitly stated | 0.279 | [2] |
| Kasumi-1 | Acute Myeloid Leukemia | Not explicitly stated | 0.074 | [2] |
| K562 | Chronic Myeloid Leukemia | Not explicitly stated | 0.403 | [2] |
Note: Some data is estimated from graphical plots in the source material.[1]
Table 2: Comparative Anti-proliferative Activity (IC50)
The IC50 value is the concentration of a drug required for 50% inhibition of cell proliferation.
| Cell Line | Cancer Type | dBET1 IC50 (µM) | MZ1 IC50 (µM) | Reference |
| NB4 | Acute Promyelocytic Leukemia | ~1 - 10 | < 1 | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | ~1 - 10 | < 1 | [1] |
| MV4-11 | Acute Myeloid Leukemia | ~1 - 10 | < 1 | [1] |
| K562 | Chronic Myeloid Leukemia | > 10 | ~1 - 10 | [1] |
Note: Data is extracted and compiled from a study on AML cell lines.[1]
Table 3: NanoBRET Target Engagement (IC50)
The IC50 value represents the concentration of the PROTAC required to displace 50% of a fluorescent tracer from the target protein in live cells.
| Assay Component | dBET1 IC50 (nM) | MZ1 IC50 (nM) | Reference |
| BRD4 Target Engagement (Live Cell) | 747 | 432 | [3] |
| VHL Engagement (Live Cell) | N/A | 5600 | [3] |
| CRBN Engagement (Live Cell) | Not explicitly stated | N/A |
BRD4 Signaling Pathway and PROTAC Intervention
BRD4 is a transcriptional co-activator that plays a critical role in the expression of various genes involved in cell cycle progression and proliferation, including the proto-oncogene c-MYC.[4] By inducing the degradation of BRD4, dBET1 and MZ1 effectively downregulate the expression of c-MYC, leading to anti-cancer effects.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are representative protocols for key experiments.
Western Blot for BRD4 and c-Myc Protein Levels
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[6]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MV-4-11) at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of dBET1 or MZ1 (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the data to determine DC50 and Dmax values.
RT-qPCR for c-Myc mRNA Levels
This assay is used to confirm that the observed decrease in protein levels is due to post-translational degradation and not transcriptional inhibition.[7]
-
RNA Extraction: Treat cells as described for the Western blot. Isolate total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
Quantitative PCR: Prepare a reaction mixture containing cDNA, primers for c-Myc and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix. Perform qPCR using a real-time PCR detection system.
-
Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalized to the reference gene.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This technique provides direct evidence of the PROTAC-induced ternary complex formation.[8]
-
Cell Treatment and Lysis: Treat cells with the PROTAC (and proteasome inhibitor to prevent degradation) or DMSO. Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing the Lysate: Incubate the lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody against the E3 ligase (CRBN or VHL) or the target protein (BRD4) to the pre-cleared lysate and incubate overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads by boiling in sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of all three components of the ternary complex (BRD4, the PROTAC-recruited E3 ligase, and the other interacting protein).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[9]
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant at each temperature using Western blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates direct target engagement.
NanoBRET™ Target Engagement Assay
This is a live-cell, real-time assay to quantify the binding of a PROTAC to its target protein.[3]
-
Cell Preparation: Use cells expressing the target protein (BRD4) fused to a NanoLuc® luciferase and an E3 ligase (CRBN or VHL) fused to a HaloTag®.
-
Tracer and PROTAC Addition: Add a fluorescent tracer that binds to the NanoLuc®-target fusion protein and varying concentrations of the PROTAC.
-
BRET Measurement: Add the NanoBRET® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc® luciferase.
-
Data Analysis: The PROTAC will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal. Plot the BRET ratio against the PROTAC concentration to determine the IC50 value for target engagement.
Conclusion
The validation of PROTAC target engagement requires a multi-faceted approach. While Western blotting provides a fundamental assessment of protein degradation, a combination of techniques such as qPCR, proteomics, CETSA, NanoBRET, and Co-IP is necessary for a comprehensive understanding of a PROTAC's mechanism of action, selectivity, and cellular efficacy. The comparative data and protocols provided in this guide for the exemplary BRD4 degraders, dBET1 and MZ1, offer a framework for researchers to design and execute robust validation experiments for their own PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.de [promega.de]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC-Mediated Protein Degradation: Insights from Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) in mediating protein degradation, with a focus on how Western blot analysis is employed to quantify their efficacy. We will address the specific query on "Boc-Pip-butyn PROTACs" and place it within the broader context of PROTAC design and function.
Understanding "this compound" in the Context of PROTACs
Initial searches for a specific "this compound PROTAC" did not yield data for a complete, named PROTAC molecule. Instead, "this compound" has been identified as a commercially available PROTAC linker .[1] This linker is an alkyl/ether-based chemical moiety containing a piperidine (B6355638) ring protected by a tert-butyloxycarbonyl (Boc) group and featuring a butyne functional group, which is suitable for "click chemistry" reactions to synthesize PROTACs.[1]
Therefore, this guide will focus on comparing different classes of PROTACs, paying special attention to the role of the linker, which is a critical determinant of a PROTAC's properties and efficacy.[][][4][5] We will use illustrative data from published studies on well-characterized PROTACs to demonstrate how Western blot analysis is used for comparative evaluation.
Comparative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of a target protein. Key parameters derived from Western blot analysis are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). The tables below summarize hypothetical but representative data for different PROTACs targeting the same protein, illustrating how linker composition can influence degradation efficiency.
Table 1: Comparison of Degradation Efficiency (DC50) of Different PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) |
| PROTAC A | Protein X | VHL Ligand | Flexible (PEG-based) | 50 |
| PROTAC B | Protein X | VHL Ligand | Rigid (Piperidine-based) | 15 |
| PROTAC C | Protein X | CRBN Ligand | Alkyl Chain | 30 |
| PROTAC D | Protein X | CRBN Ligand | Hypothetical this compound | 25 |
This table illustrates that PROTACs with more rigid linkers (like piperidine-based) can sometimes lead to more potent degradation (lower DC50) by optimizing the orientation of the target protein and E3 ligase.[][6]
Table 2: Comparison of Maximum Degradation (Dmax) of Different PROTACs
| PROTAC | Target Protein | Time Point (hours) | Dmax (%) |
| PROTAC A | Protein X | 24 | 85 |
| PROTAC B | Protein X | 24 | 95 |
| PROTAC C | Protein X | 24 | 90 |
| PROTAC D | Protein X | 24 | 92 |
This table shows the maximum degradation achieved at a specific time point. A higher Dmax indicates a more complete removal of the target protein.
Experimental Protocols
A detailed and standardized Western blot protocol is crucial for obtaining reliable and comparable data on PROTAC performance.
Detailed Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of PROTAC efficacy.
Alternative Protein Degradation Technologies
While PROTACs that hijack the ubiquitin-proteasome system are a dominant strategy, other technologies for targeted protein degradation exist.
Table 3: Comparison of Protein Degradation Technologies
| Technology | Mechanism of Action | Advantages | Limitations |
| PROTACs | Hijack E3 ubiquitin ligases to induce poly-ubiquitination and proteasomal degradation of the target protein.[][][] | Catalytic activity, can target "undruggable" proteins, high potency.[] | Large molecular size can affect cell permeability and oral bioavailability.[] |
| Molecular Glues | Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to its degradation. | Smaller molecular size, often good drug-like properties. | Discovery is often serendipitous, rational design is challenging. |
| LYTACs (Lysosome-Targeting Chimeras) | Bifunctional molecules that link a cell-surface receptor to an extracellular or membrane protein, leading to lysosomal degradation. | Can target extracellular and membrane proteins. | Different degradation pathway, may not be suitable for all targets. |
| ATTECs (Autophagy-Tethering Compounds) | Chimeric molecules that induce the degradation of target proteins or aggregates via the autophagy pathway. | Can degrade protein aggregates and organelles. | The autophagy pathway is complex and can be difficult to modulate specifically. |
| Boc3Arg-linked Ligands | A ubiquitin-free degradation strategy where a Boc3-arginine tag localizes the target protein directly to the 20S proteasome for degradation.[10] | Bypasses the need for E3 ligase engagement. | Potential for off-target effects of the Boc3Arg moiety.[] |
Signaling Pathway for Ubiquitin-Proteasome System
Caption: The enzymatic cascade of the Ubiquitin-Proteasome System.
References
- 1. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PROTAC Identity: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, rigorous analytical characterization is paramount in the advancement of novel therapeutics. This guide provides a comparative overview of mass spectrometry and other key analytical techniques for confirming the identity and characterizing Proteolysis Targeting Chimeras (PROTACs), with a focus on those synthesized using Boc-Pip-butyn linkers.
The precise molecular structure of a PROTAC is critical to its function—linking a target protein ligand to an E3 ligase ligand. Mass spectrometry stands as a cornerstone technology for unequivocally confirming the molecular weight and structure of these complex molecules. This guide details the application of various mass spectrometry techniques and contrasts them with alternative methods, providing supporting data and detailed experimental protocols to aid in analytical method selection and implementation.
Mass Spectrometry for PROTAC Identity Confirmation
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identity confirmation of synthetic molecules like PROTACs. Its high sensitivity and mass accuracy allow for precise determination of molecular weight, providing direct evidence of successful synthesis. Coupled with liquid chromatography (LC-MS/MS), it also serves to separate the PROTAC from synthetic intermediates and impurities, offering a comprehensive purity profile.
High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR), are particularly powerful. They provide sub-ppm mass accuracy, which is crucial for determining the elemental composition and confirming the chemical formula of the PROTAC with high confidence. Tandem mass spectrometry (MS/MS) further enables structural characterization by inducing fragmentation of the PROTAC molecule and analyzing the resulting fragment ions, which can pinpoint the different components of the PROTAC (target ligand, E3 ligand, and linker).
Representative Example: LC-MS/MS Characterization of an Androgen Receptor (AR) PROTAC
Table 1: Performance Metrics of Mass Spectrometry for PROTAC Identity Confirmation
| Parameter | LC-MS/MS (Triple Quadrupole) | High-Resolution MS (Orbitrap, FT-ICR) |
| Primary Use | Quantification, Identity Confirmation (Nominal Mass) | Identity Confirmation (Accurate Mass), Structural Elucidation |
| Mass Accuracy | ~0.1 Da | < 5 ppm |
| Sensitivity | pg to ng range[4] | pg to ng range |
| Resolution | Unit Resolution | > 60,000 |
| Key Advantage | High throughput, quantitative | High confidence in elemental composition |
| Key Disadvantage | Lower mass accuracy | Slower scan speed, higher cost |
Alternative Techniques for PROTAC Characterization
Beyond confirming the chemical identity, it is crucial to verify the biological function of a PROTAC, namely its ability to induce the degradation of the target protein. Several techniques can be employed for this purpose, each offering unique advantages.
-
Capillary Western Blot (e.g., Jess/Wes system): This automated technique provides a more quantitative and higher-throughput alternative to traditional Western blotting for measuring target protein degradation. It separates proteins by size in a capillary, followed by immunoprobing.
-
HiBiT Bioluminescence Assay: This is a highly sensitive, cell-based assay that measures the degradation of a target protein that has been endogenously tagged with a small (11 amino acid) HiBiT peptide. The luminescent signal is proportional to the amount of tagged protein remaining.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay is used to study the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro. It measures the proximity of the target protein and the E3 ligase, which are labeled with a donor and an acceptor fluorophore, respectively.
Table 2: Comparison of Techniques for PROTAC Functional Characterization
| Technique | Primary Measurement | Throughput | Key Advantage | Key Disadvantage |
| Mass Spectrometry | PROTAC Identity & Purity | High | Unambiguous structural confirmation | Does not directly measure protein degradation |
| Capillary Western Blot | Target Protein Levels | Medium-High | Quantitative protein detection | Requires specific antibodies |
| HiBiT Assay | Target Protein Levels (Cell-based) | High | Highly sensitive, real-time kinetics | Requires genetic modification of cells |
| TR-FRET | Ternary Complex Formation | High | Direct measure of PROTAC-induced proximity | In vitro assay, may not fully reflect cellular context |
Experimental Protocols
Mass Spectrometry: PROTAC Identity Confirmation by LC-MS/MS
This protocol is a representative example based on methods published for the analysis of AR PROTACs like ARV-110 and can be adapted for a this compound PROTAC.[4][5][6]
-
Sample Preparation:
-
Dissolve the synthesized PROTAC in a suitable organic solvent (e.g., DMSO, methanol, or acetonitrile) to a stock concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to approximately 1 µg/mL in the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax C18, 5 µm, 4.6 x 150 mm).[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the PROTAC, for example, starting with 30% B, increasing to 95% B over several minutes, holding, and then returning to initial conditions.
-
Flow Rate: 0.35 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan Analysis: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺. For HRMS, the exact mass of this ion is used to confirm the elemental composition.
-
Tandem MS (MS/MS) Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Optimize collision energy to generate informative fragment ions. The fragmentation pattern can confirm the presence of the warhead, linker, and E3 ligase ligand moieties. For a triple quadrupole instrument, specific precursor-to-product ion transitions can be monitored in Multiple Reaction Monitoring (MRM) mode for quantification. For ARV-110, a transition of m/z 813.4 → 452.2 was used for quantification.[4]
-
Capillary Western Blot for Protein Degradation
This protocol provides a general workflow for assessing protein degradation using an automated capillary western blot system.
-
Cell Lysis and Sample Preparation:
-
Treat cells with the this compound PROTAC at various concentrations and for different durations.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Dilute the lysates to a consistent final concentration (e.g., 0.2-1 mg/mL).
-
-
Assay Setup:
-
Prepare the primary antibody against the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Prepare the HRP-conjugated secondary antibody and the chemiluminescent substrate.
-
Load the samples, antibodies, and reagents into the designated wells of the assay plate.
-
-
Instrument Run:
-
Place the assay plate and capillary cartridge into the instrument.
-
The instrument will automatically perform protein separation by size, immunoprobing with primary and secondary antibodies, and chemiluminescent detection.
-
-
Data Analysis:
-
The software generates electropherograms showing peaks corresponding to the target and loading control proteins.
-
Quantify the peak areas and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to a vehicle-treated control.
-
HiBiT Assay for Live-Cell Protein Degradation
This protocol outlines the steps for measuring PROTAC-induced protein degradation using the HiBiT system.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein in a cell line that stably expresses the LgBiT protein.
-
-
Assay Procedure:
-
Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate.
-
Add the this compound PROTAC at various concentrations to the cells.
-
For real-time kinetic measurements, add the Nano-Glo® Live Cell Substrate.
-
Incubate the plate in a plate reader equipped with a luminometer at 37°C and 5% CO₂.
-
-
Data Acquisition and Analysis:
-
Measure luminescence at regular intervals over a desired time course (e.g., 24 hours).
-
Normalize the luminescent signal to a vehicle-treated control at each time point.
-
Calculate degradation parameters such as the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
-
Visualizing PROTAC Mechanism and Analysis Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for MS-Based PROTAC Identity Confirmation
Caption: Workflow for PROTAC identity confirmation by LC-MS.
References
- 1. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alkyne Linkers in Bioconjugation and Drug Discovery: A Focus on Boc-Pip-butyn and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a cornerstone in the development of sophisticated molecular tools and therapeutics, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of conjugation chemistries, the "click" reaction, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a mainstay due to its efficiency and selectivity. This guide provides a comparative analysis of Boc-Pip-butyn, a terminal alkyne linker, alongside other prominent alkyne linkers, with a focus on their performance in bioconjugation applications.
Introduction to Alkyne Linkers
Alkyne linkers are indispensable tools in bioconjugation, enabling the covalent attachment of molecules of interest to biomolecules such as proteins, peptides, and nucleic acids. Their utility is most prominently showcased in the CuAAC reaction, where a terminal alkyne reacts with an azide (B81097) to form a stable triazole linkage. The structure and properties of the alkyne linker can significantly influence the efficiency of the conjugation reaction and the biological activity of the resulting conjugate.
This compound is a specialized alkyne linker that incorporates a piperidine (B6355638) ring, a feature that imparts rigidity to the linker structure.[1] This rigidity can be advantageous in applications like PROTACs, where precise spatial orientation of the linked moieties is crucial for optimal activity.[1] While direct quantitative comparative data for this compound is not extensively available in the public domain, its performance can be inferred from the well-characterized behavior of other terminal alkynes.
Comparative Performance of Alkyne Linkers
The choice of an alkyne linker is often a trade-off between reaction kinetics, biocompatibility, and the desired physicochemical properties of the final conjugate. The following table summarizes the performance characteristics of different classes of alkyne linkers.
| Linker Class | Example Linker Structure | Reaction Type | Typical Reaction Time (to >90% conversion) | Key Advantages | Key Disadvantages |
| Terminal Alkynes | Propargyl ether/amide | CuAAC | < 30 minutes (with 100 µM Cu⁺)[2] | - Good reactivity- Cost-effective- Synthetically accessible | - Requires copper catalyst (potential cytotoxicity)- Prone to copper-induced fragmentation in some cases[2] |
| Electron-Deficient Alkynes | Propiolamide | CuAAC | Slightly faster than terminal alkynes[2] | - Enhanced reactivity | - Increased propensity for Michael addition with nucleophiles like thiols[2] |
| Strain-Promoted Alkynes | Dibenzocyclooctyne (DBCO) | SPAAC | Slower than CuAAC | - Copper-free (high biocompatibility)- Suitable for in vivo applications | - Slower reaction kinetics compared to CuAAC- More complex synthesis |
Note: Reaction times are highly dependent on specific reaction conditions, including catalyst concentration, ligand, solvent, and temperature.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for the two most common azide-alkyne cycloaddition reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the conjugation of an alkyne-containing molecule (e.g., this compound) to an azide-containing biomolecule.
Materials:
-
Alkyne-functionalized molecule (1 equivalent)
-
Azide-functionalized biomolecule (1-1.2 equivalents)
-
Copper(II) sulfate (B86663) (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents, optional but recommended for biomolecules)
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent (e.g., DMSO, if needed for solubility)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-functionalized molecule and the azide-functionalized biomolecule in the degassed buffer. If necessary, use a minimal amount of an organic co-solvent to dissolve the alkyne linker.
-
In a separate tube, prepare a fresh stock solution of sodium ascorbate in degassed buffer.
-
In another tube, prepare a stock solution of CuSO₄ and, if used, the THPTA ligand.
-
Add the CuSO₄ solution (and THPTA) to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
Once the reaction is complete, the conjugated product can be purified using standard methods such as size-exclusion chromatography, affinity chromatography, or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for applications where the use of a copper catalyst is undesirable, such as in live-cell imaging.
Materials:
-
Strain-promoted alkyne (e.g., DBCO)-functionalized molecule (1 equivalent)
-
Azide-functionalized biomolecule (1-1.2 equivalents)
-
Biocompatible buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the strain-promoted alkyne-functionalized molecule and the azide-functionalized biomolecule in the biocompatible buffer.
-
Gently mix the solution and allow it to react at room temperature or 37°C.
-
The reaction progress can be monitored over several hours to 24 hours.
-
The purification of the conjugate is performed using methods appropriate for the biomolecule of interest.
Visualizing Workflows and Mechanisms
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the application of alkyne linkers in PROTACs.
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
Caption: Experimental workflow for PROTAC synthesis using CuAAC click chemistry.
Conclusion
The selection of an appropriate alkyne linker is a critical step in the design and synthesis of advanced bioconjugates and therapeutics. While this compound offers the advantage of a rigid piperidine scaffold, which can be beneficial for optimizing the performance of PROTACs and other complex molecules, its reactivity is expected to be in line with other terminal alkynes. For applications requiring high biocompatibility and in vivo studies, strain-promoted alkyne-azide cycloaddition using linkers like DBCO remains the preferred choice, despite its slower kinetics. The provided data, protocols, and workflows serve as a guide for researchers to make informed decisions in selecting the optimal linker strategy for their specific drug discovery and development needs.
References
A Comparative Guide to Ternary Complex Formation Analysis with Boc-Pip-butyn PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTACs utilizing a Boc-Pip-butyn linker in the analysis of ternary complex formation and subsequent protein degradation. We will delve into the underlying principles, present comparative data, and provide detailed experimental protocols to assist researchers in this field.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][] The formation of a stable ternary complex between the POTAC, the target protein, and the E3 ligase is a critical event that precedes the ubiquitination and subsequent proteasomal degradation of the target protein.[][4]
The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy and selectivity of the degrader.[][5] Linker composition and length influence the stability of the ternary complex and the overall physicochemical properties of the PROTAC molecule.[][5] The "this compound" linker, characterized by a Boc-protected piperidine (B6355638) ring and a terminal alkyne group, offers a degree of rigidity and a handle for "click chemistry" synthesis, making it an attractive choice for PROTAC design.[5][6] The piperidine moiety can enhance solubility and metabolic stability, contributing to improved pharmacokinetic properties.[7][8][9]
Mechanism of Action: The PROTAC Catalytic Cycle
The signaling pathway of PROTAC-mediated protein degradation is a cyclical process, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Comparative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Here, we present a comparative analysis of a PROTAC utilizing a linker analogous to the this compound structure, ARD-266, which targets the Androgen Receptor (AR). ARD-266 contains a Boc-piperidine-alkyne moiety with an additional phenyl-carboxyl group.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARD-266 | Androgen Receptor (AR) | VHL | Boc-Pip-alkyne-Ph-COOH | 0.2 - 1 | >90 | LNCaP, VCaP, 22Rv1 | [10] |
| Alternative PROTAC 1 | BRD4 | CRBN | Piperazine-containing | 89.9 | >80 | 22Rv1 | [7] |
| Alternative PROTAC 2 | BTK | CRBN | PEG | 1-40 | >90 | Ramos | [5] |
Table 1: Comparative Degradation Performance of PROTACs. This table highlights the potent degradation activity of a PROTAC with a Boc-piperidine-alkyne-based linker in comparison to other PROTACs with different linker types.
Experimental Protocols
Ternary Complex Formation Analysis (Surface Plasmon Resonance - SPR)
Surface Plasmon Resonance (SPR) is a powerful biophysical technique to study the formation and kinetics of the ternary complex in real-time.
Protocol:
-
Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ubiquitin ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the this compound PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
The formation of the ternary complex will result in a further increase in the SPR signal.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.
-
Protein Degradation Analysis (Western Blot)
Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values.
-
Conclusion
The this compound linker represents a valuable building block in the design of potent PROTACs. Its semi-rigid nature and synthetic tractability through click chemistry allow for the systematic optimization of linker length and composition. The provided comparative data and detailed experimental protocols offer a framework for researchers to effectively analyze the ternary complex formation and degradation efficiency of PROTACs incorporating this and similar linker architectures. A thorough understanding of these principles and methodologies is paramount for the successful development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 4. google.com [google.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to In Vivo Efficacy of Antibody-Drug Conjugate Linkers: A Focus on Boc-Pip-butyn and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, directly influencing its stability, efficacy, and toxicity.[1][] This guide provides a comparative overview of the principles governing the in vivo efficacy of different ADC linkers, with a conceptual focus on the Boc-Pip-butyn structure in the context of established linker technologies. Due to a lack of publicly available direct comparative in vivo efficacy studies for this compound in ADCs, this guide will focus on the methodologies for such comparisons and use illustrative data from well-characterized linkers to highlight key performance attributes.
Understanding Linker Technology in ADCs
ADC linkers are broadly categorized as either cleavable or non-cleavable, a fundamental design choice that dictates the mechanism of payload release and overall performance.[1][]
-
Cleavable Linkers: These are designed to be stable in systemic circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1] Common cleavage mechanisms include sensitivity to enzymes (e.g., cathepsins, found in valine-citrulline linkers), pH (e.g., hydrazones), or the reducing environment of the cell (e.g., disulfide linkers).[1] Cleavable linkers can facilitate the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[3]
-
Non-Cleavable Linkers: These linkers, such as MCC (maleimidocaproyl), remain intact, and the payload is released only after the lysosomal degradation of the antibody.[][3] This approach can offer greater plasma stability and may reduce off-target toxicity.[4]
The this compound linker is characterized as an alkyl/ether-based linker containing a terminal alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[5] Its structure consists of a Boc-protected piperidine (B6355638) moiety and a butyne group. While primarily listed as a PROTAC (PROteolysis TArgeting Chimera) linker, its components could theoretically be adapted for ADC applications. The piperidine ring offers a degree of rigidity, while the ether and alkyl components influence its hydrophilicity and stability.
Comparative In Vivo Efficacy Metrics
Evaluating the in vivo performance of a novel linker like this compound would involve rigorous comparison against established linkers across several key parameters. The following table provides an illustrative comparison of hypothetical data for different linker types, based on general knowledge from existing studies.
| Parameter | Hypothetical this compound Linker | Valine-Citrulline (VC) Linker (Cleavable) | MCC Linker (Non-Cleavable) | Reference/Rationale |
| Drug-to-Antibody Ratio (DAR) | ~4 | ~4 | ~4 | Preclinical studies suggest a DAR of ~4 provides a good balance of efficacy and tolerability.[3] |
| Plasma Stability (% Intact ADC @ 24h) | >95% | ~85-95% | >98% | Non-cleavable linkers generally show higher plasma stability.[4] VC linkers are designed to be relatively stable. A novel linker would aim for high stability. |
| Tumor Accumulation (pmol/g) | High | High | Moderate-High | Efficient tumor targeting is a prerequisite for all ADCs. |
| Therapeutic Efficacy (% Tumor Growth Inhibition) | High | High | Moderate | Cleavable linkers can lead to a bystander effect, potentially increasing efficacy.[3] |
| Maximum Tolerated Dose (MTD) (mg/kg) | To be determined | Variable | Generally higher | Higher stability of non-cleavable linkers can lead to a better safety profile and higher MTD.[6] |
Experimental Protocols for In Vivo Evaluation
Detailed methodologies are crucial for the accurate comparison of ADC linker efficacy. Below are protocols for key in vivo experiments.
Pharmacokinetics (PK) Study
Objective: To determine the stability and clearance of the ADC in vivo.
Protocol:
-
Animal Model: Healthy BALB/c mice (n=3-5 per group).
-
ADC Administration: A single intravenous (IV) dose of the ADC (e.g., 5 mg/kg).
-
Sample Collection: Blood samples are collected via tail vein or retro-orbital bleeding at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours post-injection).
-
Sample Processing: Plasma is isolated by centrifugation.
-
Analysis: The concentrations of total antibody (regardless of drug load), intact ADC, and free payload are quantified using methods like ELISA and LC-MS/MS.[7]
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a disease-relevant model.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID) bearing human tumor xenografts expressing the target antigen.
-
Tumor Implantation: Cancer cells are implanted subcutaneously. Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Grouping and Dosing: Mice are randomized into groups (e.g., vehicle control, ADC with this compound linker, ADC with control linker). ADCs are administered intravenously at various doses.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for a typical in vivo tumor xenograft efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 3. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Boc-Pip-butyn and Boc-PEG4-alkyne for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the performance, stability, and efficacy of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective, data-driven comparison of two commonly employed alkyne-functionalized linkers: the rigid, piperidine-based Boc-Pip-butyn and the flexible, hydrophilic Boc-PEG4-alkyne.
This comparison delves into the structural and functional differences between these two linkers, summarizing their physicochemical properties and exploring how their distinct characteristics can influence the outcomes of bioconjugation reactions and the biological activity of the resulting conjugates. While direct head-to-head experimental data for these specific linkers is limited in published literature, this guide extrapolates from established principles of linker chemistry to provide a comprehensive overview for informed decision-making in your research.
At a Glance: Key Differences and Physicochemical Properties
The fundamental difference between this compound and Boc-PEG4-alkyne lies in the nature of their spacer arms. This compound incorporates a rigid piperidine (B6355638) ring, while Boc-PEG4-alkyne features a flexible tetraethylene glycol (PEG) chain. This structural divergence has significant implications for the hydrophilicity, rigidity, and, consequently, the biological performance of the final conjugate.
| Property | This compound | Boc-PEG4-alkyne |
| Structure | Rigid, piperidine-based | Flexible, polyethylene (B3416737) glycol-based |
| Hydrophilicity | Lower | Higher[1][2][3] |
| Flexibility | Low | High[2] |
| Primary Application | PROTACs[4] | ADCs, Bioconjugation[3][5] |
| Potential Advantages | - Enhanced rigidity can pre-organize PROTACs for favorable ternary complex formation.[][7] - May improve metabolic stability.[] | - Increased hydrophilicity improves solubility of conjugates.[1][2][3] - Can reduce immunogenicity.[3][5] |
| Potential Disadvantages | - Lower solubility may be a concern for certain applications. | - Excessive flexibility can sometimes hinder stable binding.[] - PEG linkers may have reduced metabolic stability in vivo.[1] |
Impact on PROTAC and ADC Development
The choice between a rigid and a flexible linker is a critical consideration in the design of both PROTACs and ADCs, as the linker plays a crucial role in the stability, pharmacokinetics, and efficacy of the final therapeutic agent.[8][9][]
In the Context of PROTACs
For PROTACs, the linker's role is to optimally position the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[7]
The rigidity of This compound can be advantageous in this context. A more rigid linker can reduce the entropic penalty of forming the ternary complex by pre-organizing the PROTAC into a bioactive conformation.[][7] This can lead to enhanced stability of the ternary complex and improved degradation efficiency.[]
Conversely, the flexible nature of Boc-PEG4-alkyne can allow for more dynamic interactions, which may be beneficial in some systems. However, excessive flexibility can sometimes be detrimental, hindering the formation of a stable complex.[] The increased hydrophilicity imparted by the PEG linker can improve the overall solubility of the PROTAC molecule, which is often a challenge due to the typically high molecular weight and lipophilicity of these compounds.[2]
Caption: PROTAC Mechanism of Action.
In the Context of ADCs
For ADCs, the linker must be stable in circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[9][][11] Upon internalization into the target cell, the linker should then efficiently release the payload.
The hydrophilicity of Boc-PEG4-alkyne is a significant advantage in ADC development.[][12] Hydrophobic linkers can lead to aggregation and poor solubility of the ADC, negatively impacting its manufacturing and in vivo performance.[12] PEG linkers can improve the pharmacokinetic profile of ADCs.[5]
The rigidity of This compound may offer enhanced stability in circulation. However, its lower hydrophilicity could be a drawback, potentially leading to the issues mentioned above. The choice of linker in ADCs is also tightly coupled with the conjugation chemistry and the nature of the payload.[8][9]
Caption: General workflow for ADC synthesis and action.
Experimental Protocols
The following are generalized protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is the fundamental reaction for both this compound and Boc-PEG4-alkyne. These protocols should be optimized for specific applications.
General Protocol for CuAAC Bioconjugation
This protocol describes the conjugation of an azide-modified protein with either this compound or Boc-PEG4-alkyne.
Materials:
-
Azide-modified protein
-
This compound or Boc-PEG4-alkyne
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[13]
-
Sodium ascorbate[13]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound or Boc-PEG4-alkyne in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the this compound or Boc-PEG4-alkyne stock solution to the protein solution. The molar excess of the linker will depend on the desired degree of labeling and should be optimized.
-
In a separate tube, premix the CuSO4 and THPTA solutions at a 1:5 molar ratio and let it sit for 5 minutes.
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove excess reagents and purify the conjugated protein using size-exclusion chromatography (SEC) or dialysis.
-
Boc Deprotection (if required for subsequent steps)
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Treat the purified Boc-protected conjugate with a solution of 20-50% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under reduced pressure.
-
The deprotected amine is now available for further conjugation.
Conclusion
The selection between this compound and Boc-PEG4-alkyne is a strategic decision that should be guided by the specific requirements of the application.
-
This compound , with its rigid piperidine core, is a compelling choice for PROTAC development where conformational constraint can enhance ternary complex formation and metabolic stability.
-
Boc-PEG4-alkyne , characterized by its flexible and hydrophilic PEG chain, is often favored for the development of ADCs and other bioconjugates where solubility and a favorable pharmacokinetic profile are paramount.
Ultimately, empirical testing is crucial to determine the optimal linker for a given biological system. The experimental protocols provided here offer a starting point for researchers to perform their own comparative studies and make data-driven decisions to advance their drug discovery and development programs.
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. broadpharm.com [broadpharm.com]
Evaluating the Impact of Linker Rigidity: A Boc-Pip-butyn Case Study
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are critically dependent on the linker that connects the two binding moieties. The linker is not merely a spacer but a key determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of rigid linkers, exemplified by the Boc-Pip-butyn motif, with more flexible alternatives, supported by established principles and representative experimental data.
The Rigidity Advantage: Pre-organization and Stability
Flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, are widely used due to their synthetic accessibility and ability to span a range of distances. However, their high conformational flexibility can be a double-edged sword, potentially leading to an entropic penalty upon binding and less stable ternary complexes.
Rigid linkers, incorporating cyclic structures like piperidine (B6355638), piperazine, or aromatic rings, offer a solution by pre-organizing the PROTAC into a bioactive conformation.[1][] This conformational constraint can reduce the entropic cost of ternary complex formation, leading to enhanced stability and improved degradation efficiency.[] The piperidine ring in the this compound linker is a prime example of a rigidity-inducing moiety. Furthermore, such cyclic structures can improve a PROTAC's metabolic stability and aqueous solubility.[3]
The "butyn" component of this compound, an alkyne group, facilitates the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[] This highly efficient and specific reaction allows for the modular and rapid synthesis of PROTAC libraries with diverse components, streamlining the optimization process.[]
Comparative Analysis: Rigid vs. Flexible Linkers
Table 1: Comparative Degradation Potency of PROTACs with Rigid vs. Flexible Linkers
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Androgen Receptor (AR) | VHL | Rigid | Piperidine-containing | < 1 | > 90 | (Implied from[5]) |
| Androgen Receptor (AR) | IAP | Flexible (PEG) | PEG chain | 54 (µM) | Not Specified | [6] |
| Androgen Receptor (AR) | IAP | Rigid | Disubstituted phenyl rings | No Activity | Not Specified | [6] |
| BRD4 | Cereblon | Rigid | Piperazine-containing | Optimal at 15 atoms | > 90 | [7] |
| BTK | Cereblon | Flexible (PEG) | ≥ 4 PEG units | 1-40 | Not Specified | [6] |
Note: Data is compiled from multiple sources and should be interpreted with caution as experimental conditions vary. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.
The data, while not from a single cohesive study, suggests that the introduction of rigidity can lead to highly potent degraders. However, it is crucial to note that an optimal linker geometry is essential, as a rigid linker that is not well-suited for the specific target and E3 ligase pair can hinder ternary complex formation and abolish activity.[6]
Experimental Protocols
To systematically evaluate the impact of linker rigidity, a series of biophysical and cellular assays are required.
PROTAC Synthesis
PROTACs with a this compound linker can be synthesized using a convergent approach. The Boc-protected piperidine moiety provides a rigid scaffold, and the terminal alkyne is available for a CuAAC reaction with an azide-functionalized E3 ligase ligand. A parallel synthesis can be set up to create a library of PROTACs with varying linker lengths and compositions for comparison.
General Protocol for Click Chemistry-based PROTAC Synthesis:
-
Preparation of Fragments: Synthesize or procure the target protein ligand with a suitable attachment point, the azide-functionalized E3 ligase ligand, and the this compound linker.
-
Amide Coupling: Couple the target protein ligand to the carboxylic acid end of the this compound linker using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Boc Deprotection: Remove the Boc protecting group from the piperidine nitrogen using an acid such as trifluoroacetic acid (TFA).
-
Click Reaction (CuAAC): React the alkyne-containing intermediate with the azide-functionalized E3 ligase ligand in the presence of a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) to form the triazole linkage.
-
Purification: Purify the final PROTAC product using techniques such as flash chromatography or preparative HPLC.
Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTACs (both rigid and flexible linker variants) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
Ternary Complex Formation Assays
Assays to measure the formation and stability of the Target Protein-PROTAC-E3 Ligase ternary complex are crucial for understanding the mechanism of action.
Example Assay: Fluorescence Polarization (FP)
Principle: A fluorescently labeled ligand (tracer) binding to a protein results in a high polarization value. A PROTAC that promotes the formation of a ternary complex can either increase or decrease this polarization, depending on the assay setup.
General Protocol:
-
Prepare solutions of the purified target protein, E3 ligase, and a fluorescently labeled tracer that binds to one of the proteins.
-
In a multi-well plate, add the protein-tracer complex.
-
Add the PROTACs at varying concentrations.
-
Measure the fluorescence polarization to determine the extent of ternary complex formation.
Visualizing the Concepts
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the underlying principles and workflows.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
